Glycoursodeoxycholic acid
Description
Glycoursodeoxycholic Acid as a Bile Acid Conjugate
This compound is chemically classified as an acyl glycine (B1666218), formed through the conjugation of a bile acid with the amino acid glycine. frontiersin.orgkarger.com This modification is a critical step in the metabolism of its parent compound, ursodeoxycholic acid (UDCA).
The journey of GUDCA begins with its precursor, UDCA, which is considered a secondary bile acid in humans. Primary bile acids, namely cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized from cholesterol in the liver. nih.govnih.gov These are then secreted into the intestines, where gut microbiota metabolize them into secondary bile acids like UDCA, deoxycholic acid (DCA), and lithocholic acid (LCA). nih.govfrontiersin.org
This entire process is part of the enterohepatic circulation, a continuous recycling pathway between the liver and the intestine. After being produced by gut bacteria, UDCA is reabsorbed and travels via the portal vein to the liver. frontiersin.org In the hepatocytes (liver cells), UDCA undergoes conjugation, primarily with glycine, to form GUDCA. frontiersin.orgjst.go.jp This newly synthesized GUDCA is then secreted into the bile and transported back to the small intestine. frontiersin.orgjst.go.jp Approximately 95% of all bile acids are reabsorbed in the intestine and returned to the liver, ensuring a stable bile acid pool for physiological functions. frontiersin.org
When UDCA is present in the body, it is efficiently metabolized, with GUDCA being its principal metabolite. sciencedaily.comnih.gov The conjugation process involves the attachment of a glycine molecule to the C-24 carboxylic acid on the side chain of UDCA. frontiersin.org This transformation significantly increases the water solubility (hydrophilicity) and reduces the potential toxicity of the bile acid. sciencedaily.comnih.gov The resulting GUDCA is then a major component of the circulating bile acid pool, particularly after the administration of UDCA. sciencedaily.comnih.gov
Physiological Significance of Bile Acids in Health and Disease
Once considered mere digestive detergents for fats and fat-soluble vitamins, bile acids are now recognized as versatile signaling molecules that regulate a wide array of metabolic and immune functions. nih.govfrontiersin.org They exert their effects by activating specific receptors, most notably the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled receptor 5 (TGR5). jst.go.jpfrontiersin.org
Bile acids are integral to maintaining homeostasis in glucose, lipid, and energy metabolism. frontiersin.orge-dmj.org Their signaling can influence the synthesis of glucose (gluconeogenesis) and lipids (lipogenesis), as well as energy expenditure. frontiersin.org Dysregulation of bile acid profiles is often observed in metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). frontiersin.orgfrontiersin.org
GUDCA, in particular, has been identified as a key player in metabolic control. Research indicates that GUDCA functions as a natural antagonist of the intestinal Farnesoid X Receptor (FXR). jst.go.jpmdpi.com By inhibiting intestinal FXR, GUDCA can influence downstream signaling pathways that affect glucose and lipid metabolism. jst.go.jp Studies have shown that GUDCA administration can improve cholesterol homeostasis, reduce hepatic lipid accumulation, and ameliorate insulin (B600854) resistance in diet-induced obesity models. nih.govnih.govahajournals.org For instance, in apolipoprotein E-deficient mice, GUDCA treatment was found to reduce plaque area, lipid deposition, and inflammation associated with atherosclerosis. nih.govahajournals.org Furthermore, GUDCA can activate the TGR5 receptor, which leads to the secretion of glucagon-like peptide-1 (GLP-1), a hormone that stimulates insulin secretion, and promotes energy expenditure in adipose tissue. tandfonline.comresearchgate.net
Bile Acid Receptor Interactions and Effects
| Bile Acid | Receptor Target | Effect on Receptor | Reported Metabolic Consequence |
|---|---|---|---|
| Chenodeoxycholic acid (CDCA) | FXR | Agonist (most potent) | Regulates bile acid synthesis, lipid and glucose metabolism. jst.go.jpmdpi.com |
| Cholic acid (CA) | FXR | Partial Agonist | Involved in feedback regulation of bile acid synthesis. frontiersin.org |
| This compound (GUDCA) | FXR | Antagonist | Improves insulin sensitivity and attenuates atherosclerosis. jst.go.jpmdpi.come-dmj.org |
| This compound (GUDCA) | TGR5 | Agonist | Stimulates GLP-1 secretion and energy expenditure. jst.go.jptandfonline.comresearchgate.net |
| Lithocholic acid (LCA) | FXR, TGR5, VDR, PXR | Agonist | Activates multiple signaling pathways, can be pro-inflammatory. nih.gov |
The interplay between the metabolic and immune systems is crucial for maintaining health, and bile acids are key mediators in this communication. They can directly modulate the activity of various immune cells, including macrophages, dendritic cells, and T cells, which express bile acid receptors. frontiersin.orgnih.gov This interaction is bidirectional, as the immune system can also influence bile acid metabolism.
Bile acids like GUDCA exhibit significant anti-inflammatory and immunomodulatory properties. nih.govresearchgate.netscientificlabs.co.uk Activation of TGR5 by bile acids can suppress the production of pro-inflammatory cytokines. karger.com Conversely, the antagonism of FXR by GUDCA in the intestine is another mechanism through which it can modulate immune responses linked to metabolic diseases. oup.com Research has shown that GUDCA can reduce inflammation, offering protection against reactive oxygen species (ROS) production and cell proliferation in inflammatory models. nih.gov It has also been observed to ameliorate chronic inflammation in the context of atherosclerosis by decreasing macrophage infiltration and the expression of inflammatory cytokines. nih.gov This positions GUDCA as a critical link in the gut-liver-immune axis, helping to balance metabolic health and inflammatory responses.
Reported Effects of GUDCA on Metabolic and Inflammatory Markers
| Condition/Model | Key Finding | Reference |
|---|---|---|
| Diet-induced Obesity (Mice) | Ameliorated insulin resistance and hepatic steatosis. | nih.gov |
| Atherosclerosis (ApoE-/- Mice) | Reduced plaque area, lipid deposition, and chronic inflammation. | nih.gov |
| Hyperglycemia (Human Patients) | Serum and stool levels of GUDCA were found to be decreased. | nih.gov |
| Type 2 Diabetes (db/db Mice) | Improved glucose and lipid levels, regulated gut microbiota. | researchgate.net |
| Rheumatoid Arthritis Model (Rats) | Demonstrated antioxidative, antiproliferative, and anti-inflammatory properties. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19+,20+,21+,24+,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCZAUBVMUEKKP-XROMFQGDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862344 | |
| Record name | Glycoursodeoxycholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycoursodeoxycholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000708 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.00135 mg/mL | |
| Record name | Glycoursodeoxycholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000708 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
64480-66-6 | |
| Record name | Glycoursodeoxycholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64480-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycoursodeoxycholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064480666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycoursodeoxycholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | URSODEOXYCHOLYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF1G5J2X2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glycoursodeoxycholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000708 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanistic Research of Glycoursodeoxycholic Acid at the Molecular and Cellular Level
Cellular Signaling Pathway Modulation
GUDCA exerts its biological effects by modulating several cellular signaling pathways. Its interactions with the Farnesoid X Receptor (FXR) and the G-protein-coupled bile acid receptor 1 (GPBAR1/TGR5) are central to its regulatory functions in metabolic and inflammatory processes. frontiersin.orgtandfonline.com
Farnesoid X Receptor (FXR) Pathway Interactions
FXR is a nuclear receptor that plays a pivotal role in bile acid, lipid, and glucose metabolism. frontiersin.org GUDCA has been identified as an antagonist of intestinal FXR, a mechanism that underlies some of its therapeutic potential. frontiersin.orgjci.org
Research has shown that GUDCA functions as an intestinal FXR antagonist, a property linked to beneficial metabolic outcomes. frontiersin.orgjci.org By inhibiting FXR signaling specifically in the intestine, GUDCA can lead to improvements in conditions like obesity and type 2 diabetes. frontiersin.org One of the key consequences of intestinal FXR inhibition by GUDCA is the reduction of circulating ceramides (B1148491). jci.orgjst.go.jp Ceramides are bioactive lipids implicated in insulin (B600854) resistance and atherosclerosis. jst.go.jpbmj.com
Studies in animal models have demonstrated that treatment with GUDCA decreases atherosclerosis. jci.orgjst.go.jp This effect is associated with reduced levels of both circulating ceramides and cholesterol. jci.org The mechanism involves the downregulation of sphingomyelin (B164518) phosphodiesterase 3 (SMPD3), an FXR target gene responsible for ceramide synthesis in the intestine. jci.org By inhibiting the intestinal FXR/SMPD3 axis, GUDCA effectively lowers ceramide production, contributing to its anti-atherosclerotic effects. jci.org Furthermore, the inhibition of intestinal FXR by GUDCA is associated with improved glucose metabolism. bmj.com This is in part due to the suppression of ileal fibroblast growth factor 15 (FGF15 in rodents, FGF19 in humans), an FXR target gene that can impair glucose homeostasis. bmj.com
| Pathway Component | Effect of GUDCA | Metabolic Consequence | Supporting Evidence |
| Intestinal FXR | Antagonism/Inhibition | Improved metabolic profiles | frontiersin.orgjci.orgbmj.com |
| SMPD3 (Ceramide Synthesis) | Downregulation | Decreased circulating ceramides | jci.org |
| Cholesterol Levels | Reduction | Attenuation of atherosclerosis | jci.org |
| FGF15/19 Expression | Suppression | Improved glucose metabolism | bmj.com |
Beyond its metabolic effects, FXR activation is known to have anti-inflammatory properties. frontiersin.orgfrontiersin.orgmdpi.com FXR can suppress the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. frontiersin.orgfrontiersin.org While GUDCA is primarily identified as an intestinal FXR antagonist, the broader context of FXR's role in inflammation is crucial. frontiersin.orgaginganddisease.org FXR activation in immune cells, like macrophages, inhibits the nuclear factor-κB (NF-κB) pathway, a central regulator of inflammation. mdpi.com This leads to a reduction in the production of inflammatory mediators. mdpi.com
G-protein-coupled Bile Acid Receptor 1 (GPBAR1/TGR5) Activation
GPBAR1, also known as TGR5, is a cell surface receptor that, when activated by bile acids, stimulates intracellular signaling cascades, primarily through cyclic adenosine (B11128) monophosphate (cAMP). mdpi.commdpi.com This activation has significant implications for energy metabolism and inflammation. mdpi.commdpi.com
Studies have indicated that GUDCA can indirectly lead to the activation of TGR5 in adipose tissue. tandfonline.comresearchgate.net This activation is a key mechanism behind its beneficial effects on energy homeostasis. tandfonline.comresearchgate.net The process is linked to GUDCA's ability to modulate the gut microbiota, leading to an increase in other bile acids, such as taurolithocholic acid (TLCA), which are potent TGR5 agonists. tandfonline.commdpi.com
The activation of TGR5 in white adipose tissue (WAT) triggers a cascade of events that promotes thermogenesis, the process of heat production. tandfonline.comresearchgate.net Specifically, TGR5 activation upregulates the expression of uncoupling protein 1 (UCP-1). tandfonline.commdpi.com UCP-1 is a key protein in brown and beige adipocytes that uncouples cellular respiration from ATP synthesis, leading to the dissipation of energy as heat. mdpi.commdpi.com This increase in WAT thermogenesis, often referred to as "browning" or "beiging" of white fat, enhances energy expenditure and can contribute to improved glucose metabolism. tandfonline.commdpi.com
| Receptor/Protein | Effect of GUDCA (via gut microbiota modulation) | Cellular Outcome | Physiological Consequence |
| Adipose TGR5 | Activation | Increased cAMP levels | Enhanced energy expenditure |
| UCP-1 Expression | Upregulation | Increased mitochondrial uncoupling | Elevation of white adipose tissue thermogenesis |
The NLRP3 inflammasome is a multi-protein complex in immune cells that, upon activation, triggers the release of potent pro-inflammatory cytokines, IL-1β and IL-18. researchgate.netfrontiersin.org Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. researchgate.net
Activation of TGR5 has been shown to inhibit the activation of the NLRP3 inflammasome. researchgate.netnih.gov This anti-inflammatory effect is mediated through the TGR5-cAMP-PKA signaling pathway. researchgate.netnih.gov Upon TGR5 activation by bile acids, the increase in intracellular cAMP activates protein kinase A (PKA). researchgate.net PKA can then phosphorylate and lead to the ubiquitination and subsequent degradation of the NLRP3 protein, thereby preventing the assembly and activation of the inflammasome. researchgate.net While the direct effects of GUDCA on this specific pathway are a subject of ongoing research, its role as a component of the bile acid pool that collectively activates TGR5 suggests it contributes to this anti-inflammatory mechanism. tandfonline.comnih.gov Studies have shown that conjugated bile acids can inhibit NLRP3 inflammasome activation by stimulating the TGR5 pathway. nih.gov
Nuclear Factor-κB (NF-κB) Pathway Inhibition
Glycoursodeoxycholic acid (GUDCA) has been noted for its modulatory effects on inflammatory pathways, including the Nuclear Factor-κB (NF-κB) signaling cascade. While some evidence points to the parent compound, ursodeoxycholic acid (UDCA), and its conjugates suppressing pro-inflammatory cytokine production through the inactivation of the NF-κB pathway, the precise mechanisms of GUDCA are distinct. oup.com Research on the effects of GUDCA in rat cortical astrocytes exposed to unconjugated bilirubin (B190676) (UCB) revealed that while GUDCA reduces the secretion of pro-inflammatory cytokines, its action is not primarily through the blockade of NF-κB nuclear translocation. oup.comnih.gov In one study, while the anti-inflammatory cytokine Interleukin-10 (IL-10) significantly inhibited UCB-induced NF-κB activation, GUDCA did not prevent the nuclear translocation of NF-κB. oup.com This suggests that GUDCA's immunomodulatory effects occur at a different stage of the cytokine production process. oup.com
Although GUDCA's primary anti-inflammatory mechanism may not be the direct inhibition of NF-κB translocation, it does lead to a reduction in the output of key pro-inflammatory cytokines. oup.comnih.gov In studies involving astrocytes, GUDCA was shown to decrease the UCB-induced secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). nih.gov The mechanism for this reduction appears to be downstream of NF-κB activation. oup.com Specifically, GUDCA has been found to inhibit TNF-α-converting enzyme (TACE/ADAM17) and IL-1β-converting enzyme (ICE/caspase-1), which are critical for the maturation and release of these cytokines. nih.gov While GUDCA only partially prevented the UCB-induced expression of TNF-α mRNA, it did not block NF-κB's movement to the nucleus, indicating a post-transcriptional regulatory role. oup.comnih.gov This contrasts with other agents like hyodeoxycholic acid (HDCA), which has been shown to more directly inhibit the NF-κB pathway to reduce pro-inflammatory cytokine expression in microglia. mdpi.comresearchgate.net
Table 1: Effect of GUDCA on Pro-inflammatory Cytokine Production in Astrocytes
| Cytokine | Effect Observed | Mechanism | Reference |
|---|---|---|---|
| Tumor Necrosis Factor-alpha (TNF-α) | Reduced secretion | Inhibition of TNF-α-converting enzyme (TACE); Partial prevention of mRNA expression | nih.gov |
| Interleukin-1beta (IL-1β) | Reduced secretion | Inhibition of IL-1β-converting enzyme (ICE) | nih.gov |
| Interleukin-6 (IL-6) | Suppression counteracted | Modulation of astroglial reactivity | nih.gov |
Mitogen-Activated Protein Kinase (MAPK) Pathway Interactions
GUDCA interacts with the Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial in regulating cellular responses to external stresses. nih.gov Research indicates that GUDCA can attenuate the activation of specific MAPK signaling pathways, particularly in the context of cellular stress. nih.gov For instance, in HepG2 cells exposed to palmitic acid (PA), which induces endoplasmic reticulum (ER) stress, treatment with GUDCA was found to mitigate the PA-induced phosphorylation of p38 MAPK and Jun N-terminal kinase (JNK). nih.govresearchgate.net This suggests a protective role for GUDCA against stress-induced cellular damage by modulating these key signaling cascades. nih.gov
The interaction of bile acids with the Extracellular-signal–regulated Kinase (ERK) pathway is complex and can vary between different bile acids. While some bile acids like taurodeoxycholic acid (TDCA) have been shown to significantly increase ERK2 phosphorylation, studies on GUDCA have shown different effects. aacrjournals.org For example, in one study investigating the protective effects of various bile acids against glycochenodeoxycholic acid (GCDCA)-induced apoptosis in rat hepatocytes, tauroursodeoxycholic acid (TUDCA) was found to activate ERK1/2, contributing to its anti-apoptotic effect. rug.nl However, under the same conditions, GUDCA did not inhibit GCDCA-induced apoptosis, suggesting it does not engage the ERK survival pathway in the same manner as TUDCA in that specific context. rug.nl Other research has shown that secondary bile acids can activate ERK1/2, which in turn suppresses STAT3 phosphorylation, indicating the nuanced and context-dependent role of bile acids in regulating ERK signaling. spandidos-publications.com
Diacylglycerol Kinase (DGK) Activity Inhibition in Platelets
A significant molecular mechanism of GUDCA involves the direct inhibition of diacylglycerol kinase (DGK) activity, particularly in platelets. nih.govahajournals.org Research has demonstrated that plasma GUDCA levels are significantly lower in patients with arterial thrombotic events. nih.govahajournals.org Mechanistic studies revealed that GUDCA potently suppresses platelet reactivity, including activation, secretion, and aggregation. nih.govresearcher.life This anti-thrombotic effect is achieved by inhibiting the enzymatic activity of DGKs. nih.govahajournals.org In one study, GUDCA diminished DGK enzymatic activity in mouse platelets by 78.57%, an effect comparable to a specific DGK inhibitor, R59949. ahajournals.org
The inhibition of DGK by GUDCA leads to a crucial shift in intracellular lipid signaling. nih.govresearchgate.net DGK enzymes phosphorylate diacylglycerol (DG) to generate phosphatidic acid (PA). researchgate.net By inhibiting DGK, GUDCA treatment leads to the downregulation of the phosphatidic acid-mediated signaling pathway. nih.govahajournals.orgresearcher.life This alteration in the diacylglycerol/PA ratio is central to its anti-platelet effects. ahajournals.org The significance of this pathway was confirmed in studies where the anti-thrombotic effects of GUDCA could be negated by the external supplementation of phosphatidic acid. nih.govresearcher.liferesearchgate.net Long-term oral administration of GUDCA in diet-induced obese mice normalized the heightened DGK activity, thereby reducing platelet hyperreactivity and thrombotic tendency. nih.govresearcher.liferesearchgate.net
Table 2: GUDCA's Effect on Platelet Signaling
| Target/Pathway | Effect of GUDCA | Downstream Consequence | Reference |
|---|---|---|---|
| Diacylglycerol Kinase (DGK) | Inhibition of enzymatic activity | Suppression of platelet activation, secretion, and aggregation | nih.govahajournals.org |
| Phosphatidic Acid (PA) Signaling | Downregulation | Alleviation of thrombogenesis | nih.govresearcher.liferesearchgate.net |
Mitochondrial Function and Bioenergetics
The influence of bile acids on mitochondrial bioenergetics is critical, as mitochondrial dysfunction can be a key factor in cellular injury. nih.govoup.com Different bile acids exert varied effects on mitochondria. Many hydrophobic bile acids can be toxic to mitochondria, causing membrane depolarization, decreased respiration, and induction of the mitochondrial permeability transition. nih.govnih.gov However, GUDCA has demonstrated distinct and often beneficial effects. In studies using isolated rat liver mitochondria, GUDCA was an exception among many bile acids. nih.govresearchgate.net While other bile acids like litocholic acid (LCA) and deoxycholic acid (DCA) caused a decrease in the mitochondrial transmembrane potential (Δψ), GUDCA was observed to increase the transmembrane potential as its concentration increased. nih.govresearchgate.net This suggests that GUDCA does not induce the mitochondrial dysfunction commonly associated with more toxic bile acids and may even support mitochondrial stability. nih.govresearchgate.net In studies on isolated heart mitochondria, GUDCA was found to have the lowest toxicity indices compared to other more lipophilic bile acids. nih.gov
Prevention of Mitochondrial Swelling and Cytochrome c Release
This compound (GUDCA) plays a significant role in maintaining mitochondrial integrity by preventing mitochondrial swelling and the subsequent release of cytochrome c, both of which are critical events in the initiation of apoptosis. Research has shown that GUDCA can counteract the detrimental effects of toxic bile acids, which are known to induce these pro-apoptotic phenomena. For instance, in rat neuronal RN33B cells, GUDCA has been observed to prevent mitochondrial swelling and the release of cytochrome c that is typically triggered by apoptotic stimuli. oup.comoup.com This protective effect is crucial, as the release of cytochrome c from the mitochondrial intermembrane space into the cytosol is a key step that activates the caspase cascade, leading to programmed cell death. nih.govxiahepublishing.com
The ability of GUDCA to prevent cytochrome c release has also been noted in other cell types, including cholangiocytes. oup.com Furthermore, studies have demonstrated that GUDCA's parent compound, ursodeoxycholic acid (UDCA), and its taurine-conjugated form, tauroursodeoxycholic acid (TUDCA), also share this ability to inhibit the release of cytochrome c. nih.govnih.govnih.gov This suggests a common mechanism among these related bile acids in stabilizing the outer mitochondrial membrane and preventing the formation of pores through which cytochrome c escapes. By inhibiting these early mitochondrial events in the apoptotic pathway, GUDCA helps to preserve cell viability in the face of various cellular stresses. nih.gov
Modulation of Mitochondrial Transmembrane Potential (ΔΨ)
The mitochondrial transmembrane potential (ΔΨ) is a vital component of mitochondrial function, driving processes such as ATP synthesis. This compound (GUDCA) has been shown to favorably modulate this potential, particularly in contrast to more toxic bile acids. In studies using isolated rat liver mitochondria, it was observed that while toxic bile acids like litocholic acid (LCA), deoxycholic acid (DCA), and chenodeoxycholic acid (CDCA) cause a dose-dependent decrease in ΔΨ, GUDCA actually leads to an increase in ΔΨ as its concentration rises. nih.govoup.comresearchgate.net This effect is significant because a collapse in ΔΨ is a hallmark of mitochondrial dysfunction and a key trigger for apoptosis. nih.gov
The preservation and even enhancement of ΔΨ by GUDCA is a key feature of its cytoprotective action. nih.govoup.comresearchgate.net Toxic bile acids, on the other hand, lead to depolarization of the mitochondrial membrane, which can uncouple oxidative phosphorylation and initiate cell death pathways. nih.govmdpi.com The ability of GUDCA to maintain a stable and robust mitochondrial transmembrane potential underscores its role in preserving mitochondrial health and preventing apoptosis. nih.govnih.gov
Effects on Mitochondrial Respiration (State 3 and State 4)
This compound (GUDCA) exhibits distinct effects on mitochondrial respiration, which is typically measured in two states: State 3, representing ADP-stimulated respiration, and State 4, which is the resting respiratory rate. oroboros.atconicet.gov.ar In isolated rat liver mitochondria, toxic bile acids such as litocholic acid (LCA), deoxycholic acid (DCA), and chenodeoxycholic acid (CDCA) have been shown to decrease State 3 respiration and increase State 4 respiration. nih.govresearchgate.net The increase in State 4 respiration is indicative of mitochondrial uncoupling, where the proton gradient is dissipated without being used for ATP synthesis. nih.govencyclopedia.pub
Impact on Mitochondrial Permeability Transition Pore Induction
The mitochondrial permeability transition pore (mPTP) is a non-selective channel in the inner mitochondrial membrane, and its sustained opening is a critical event leading to mitochondrial swelling, collapse of the mitochondrial transmembrane potential, and ultimately, cell death. xiahepublishing.comuc.pt Research has shown that toxic bile acids, such as chenodeoxycholic acid (CDCA), can induce the opening of the mPTP. xiahepublishing.comuc.pt
In contrast, this compound (GUDCA) and its related compounds, tauroursodeoxycholic acid (TUDCA) and ursodeoxycholic acid (UDCA), have been found to inhibit the induction of the mPTP. nih.gov By preventing the opening of this pore, GUDCA helps to maintain the integrity of the inner mitochondrial membrane and prevent the downstream consequences of mPTP activation. nih.gov This inhibition of mPTP induction is a key mechanism through which GUDCA exerts its anti-apoptotic and cytoprotective effects. nih.gov
Comparative Analysis of GUDCA Toxicity on Cardiac Mitochondria
While GUDCA is generally considered a non-toxic bile acid, its effects can be tissue-specific. In the context of cardiac mitochondria, studies have shown that at high concentrations, such as those seen in cholestasis, even hydrophilic bile acids like GUDCA can have detrimental effects. A comparative analysis of various bile acids on isolated rat heart mitochondria found that the most lipophilic bile acids, such as litocholic acid (LCA), deoxycholic acid (DCA), and chenodeoxycholic acid (CDCA), were the most toxic, causing a decrease in State 3 respiration, a reduction in the respiratory control ratio, a drop in membrane potential, and induction of the mitochondrial permeability transition. nih.govcore.ac.ukjacc.org
In this comparison, GUDCA was identified as the bile acid with the lowest toxicity index on isolated heart mitochondria. nih.govcore.ac.ukkcl.ac.uk However, it was still capable of inducing mitochondrial permeability transition in cardiac mitochondria at cholestatic concentrations. nih.gov This suggests that while GUDCA is significantly less harmful than hydrophobic bile acids, the heart may be more susceptible to the effects of elevated bile acid levels than the liver. researchgate.net These findings underscore the importance of considering tissue-specific responses when evaluating the biological effects of GUDCA. ahajournals.org
Endoplasmic Reticulum (ER) Stress Modulation
Alleviation of Palmitic Acid-induced ER Stress and Apoptosis
This compound (GUDCA) has been shown to be an effective modulator of endoplasmic reticulum (ER) stress, particularly in the context of lipotoxicity induced by saturated fatty acids like palmitic acid. portlandpress.comnih.govresearchgate.netxjtu.edu.cn Palmitic acid can induce ER stress, leading to the unfolded protein response (UPR) and subsequent apoptosis. portlandpress.comresearchgate.net GUDCA has been found to alleviate this palmitic acid-induced ER stress and apoptosis in vitro. portlandpress.comnih.govresearchgate.net
The mechanism by which GUDCA mitigates ER stress involves the downregulation of key ER stress markers. These include GRP78 (glucose-regulated protein 78), an ER chaperone, and CHOP (C/EBP homologous protein), a pro-apoptotic transcription factor. jpccr.euplos.orgnih.gov Additionally, GUDCA has been shown to reduce the expression of spliced XBP1 (X-box binding protein 1), another key component of the UPR. plos.orgresearchgate.netmdpi.com By reducing the expression of these markers, GUDCA helps to restore ER homeostasis and prevent the activation of apoptotic pathways. portlandpress.comnih.govresearchgate.netresearchgate.net Furthermore, GUDCA has been observed to stabilize calcium homeostasis, which is often disrupted during ER stress. portlandpress.comresearchgate.net
The table below summarizes the effect of GUDCA on key markers of palmitic acid-induced ER stress.
| ER Stress Marker | Effect of Palmitic Acid | Effect of GUDCA Co-treatment |
| GRP78 Expression | Increased | Reduced. researchgate.net |
| CHOP Expression | Increased | Reduced. researchgate.net |
| Spliced XBP1 | Increased | Reduced. researchgate.net |
| Apoptosis | Increased | Reduced. portlandpress.comresearchgate.net |
Stabilization of Intracellular Calcium Homeostasis
This compound (GUDCA) plays a significant role in maintaining the stability of intracellular calcium (Ca2+) levels, a process critical for cellular function and survival. nih.gov Disruptions in calcium homeostasis can trigger pathological processes, including endoplasmic reticulum (ER) stress and apoptosis. nih.govportlandpress.com Research has shown that GUDCA can counteract disruptions in calcium balance caused by cellular stressors.
In studies involving HepG2 cells exposed to palmitic acid (PA), a saturated fatty acid known to induce cellular stress, GUDCA demonstrated a clear stabilizing effect on intracellular calcium. nih.gov PA treatment led to an efflux of calcium from the ER, which was significantly reduced by pretreatment with GUDCA. nih.gov The primary mechanism for this effect involves the sarcoplasmic/ER Ca2+ ATPase (SERCA), a pump responsible for sequestering calcium within the ER. nih.gov GUDCA was found to restore the expression of SERCA2 at both the mRNA and protein levels, which had been diminished by PA exposure. nih.govresearchgate.net This restoration of SERCA2 function is crucial for maintaining calcium stores within the ER and preventing cytotoxic increases in cytosolic calcium. nih.gov
Further evidence of GUDCA's role in calcium regulation comes from studies on bilirubin-induced neurotoxicity, where GUDCA was shown to mitigate calcium overload in synaptosomes. shsmu.edu.cn Additionally, in the context of platelet activation, GUDCA treatment was able to eliminate the intracellular calcium influx triggered by pro-thrombotic agents. ahajournals.orgahajournals.org
However, the effect of GUDCA on calcium homeostasis can be context-dependent. An earlier study on isolated hamster hepatocytes found that GUDCA, at concentrations up to 500 μM, did not independently alter intracellular free calcium concentrations. nih.gov In that model, GUDCA did, however, augment the calcium release induced by other bile acids like taurolithocholic acid. nih.gov
Table 1: Effect of this compound on Intracellular Calcium Homeostasis
| Cellular Model | Stressor | Key Findings | Reference |
| HepG2 Cells | Palmitic Acid | Restored SERCA2 expression; Reduced Ca2+ efflux from the ER. | nih.govresearchgate.net |
| Platelets | Thrombin / ADP | Eliminated agonist-induced intracellular calcium influx. | ahajournals.orgahajournals.org |
| Synaptosomes | Bilirubin | Abated bilirubin-induced calcium overload. | shsmu.edu.cn |
| Hamster Hepatocytes | None | Did not independently alter Ca2+ levels but augmented TLCA-induced Ca2+ release. | nih.gov |
Impact on Unfolded Protein Response (UPR) Pathways (e.g., PERK, ATF3, CHOP)
The unfolded protein response (UPR) is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). It involves three main sensor pathways: PERK, IRE1, and ATF6. While often a pro-survival response, prolonged activation can lead to apoptosis, frequently mediated by the transcription factor CHOP. nih.govresearchgate.net The influence of GUDCA on the UPR appears to be highly dependent on the cellular context and the nature of the stressor.
In models of metabolic disease, GUDCA is generally shown to be a potent inhibitor of ER stress. nih.govresearchgate.net In livers of mice fed a high-fat diet and in palmitic acid-treated HepG2 cells, GUDCA supplementation alleviated ER stress and reduced apoptosis. nih.govresearchgate.net Mechanistically, GUDCA was found to significantly reduce the expression of key UPR markers, including CHOP and phosphorylated inositol-requiring enzyme 1 (p-IRE1). researchgate.net It also partially decreased the phosphorylation of eukaryotic initiation factor 2α (p-eIF2α), a direct downstream target of the PERK pathway. researchgate.net
Conversely, in a different biological system—non-neoplastic esophageal cells (HET-1A)—GUDCA was observed to have an activating effect on specific UPR pathways. nih.govresearchgate.net In these cells, a panel of bile acids was screened for their effects on UPR-associated genes. nih.gov While most conjugated bile acids had no effect, GUDCA was unique in its ability to increase the mRNA expression of Activating Transcription Factor 3 (ATF3) by 9.7-fold and CHOP by 7-fold. nih.govresearchgate.net This suggests that in certain cell types, GUDCA can selectively engage components of the PERK pathway, as ATF3 and CHOP are downstream targets of this branch of the UPR. nih.govresearchgate.net
These contrasting findings highlight that GUDCA's role is not one of a universal UPR inhibitor but rather a modulator whose effects—either attenuating or selectively activating—depend on the specific cellular environment. nih.govnih.govresearchgate.net
Table 2: Context-Dependent Effects of this compound on UPR Pathways
| Cellular Model | Stressor | Effect on UPR Markers | Reference |
| HepG2 Cells / HFD Mouse Liver | Palmitic Acid / High-Fat Diet | Decreased expression of CHOP, p-IRE1, and p-eIF2α. | nih.govresearchgate.netresearchgate.net |
| HET-1A Esophageal Cells | None (Direct Treatment) | Increased mRNA expression of ATF3 and CHOP. | nih.govresearchgate.net |
Anti-Apoptotic Mechanisms
GUDCA exerts significant anti-apoptotic effects through multiple mechanisms, primarily by intervening in the core machinery of programmed cell death. Apoptosis is regulated by a balance of pro- and anti-apoptotic signals and executed by a cascade of enzymes called caspases. nih.gov
Inhibition of Caspase Activation (e.g., Caspase-3, Caspase-9)
Caspases are the central executioners of apoptosis. oncotarget.com Caspase-9 is a key initiator caspase in the intrinsic (mitochondrial) pathway, activated within the apoptosome, while Caspase-3 is a primary effector caspase that cleaves numerous cellular substrates to orchestrate cell demolition. nih.gov
Research has consistently shown that GUDCA can inhibit the activation of these critical caspases. In a cellular model of amyotrophic lateral sclerosis (ALS) using NSC-34 motor neuron-like cells, which express a mutant form of SOD1, GUDCA treatment effectively prevented a 1.8-fold increase in Caspase-9 activation. nih.govchemfaces.comebi.ac.uk This inhibition of the initiator caspase highlights GUDCA's ability to act early in the apoptotic cascade. nih.gov
GUDCA also inhibits the downstream effector, Caspase-3. In HepG2 cells stressed with palmitic acid, co-treatment with GUDCA reduced the levels of cleaved (active) Caspase-3. nih.gov Similarly, in a model of bilirubin-induced neurotoxicity, GUDCA protected human brain microvascular endothelial cells from apoptosis by inhibiting the activation of Caspase-3. researchgate.net
However, the efficacy of GUDCA in caspase inhibition can vary depending on the apoptotic stimulus and cell type. In a study using glycochenodeoxycholic acid (GCDCA) to induce apoptosis in primary rat hepatocytes, GUDCA did not inhibit the activation of either Caspase-9 or Caspase-3, in contrast to its taurine-conjugated counterpart, TUDCA, which was protective. rug.nlnih.gov
Table 3: Inhibition of Caspase Activation by this compound
| Cellular Model | Stressor / Disease Model | Caspase Inhibited | Key Finding | Reference |
| NSC-34/hSOD1(G93A) Cells | ALS Model | Caspase-9 | Prevented a 1.8-fold increase in caspase-9 activation. | nih.govchemfaces.comebi.ac.uk |
| HepG2 Cells | Palmitic Acid | Cleaved Caspase-3 | Reduced the increase in active caspase-3. | nih.gov |
| Human Brain Microvascular Endothelial Cells | Unconjugated Bilirubin | Caspase-3 | Protected against UCB-induced caspase-3 activation. | researchgate.net |
| Primary Rat Hepatocytes | Glycochenodeoxycholic Acid | None | Did not inhibit GCDCA-induced caspase-9 or -3 activation. | rug.nlnih.gov |
Modulation of Pro-apoptotic (Bax) and Anti-apoptotic (Bcl2) Protein Expression
The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway, acting as a checkpoint at the mitochondrial level. nih.govoncotarget.com The family includes anti-apoptotic members like Bcl-2, which protect mitochondrial integrity, and pro-apoptotic members like Bax, which, upon activation, permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation. oncotarget.comnih.gov The ratio of anti- to pro-apoptotic Bcl-2 family proteins is a key determinant of cell fate. frontiersin.org
GUDCA has been shown to favorably modulate this ratio to promote cell survival. nih.gov In a study where apoptosis was induced in HepG2 cells using palmitic acid, the stressor caused an increase in the expression of the pro-apoptotic protein Bax and a concurrent decrease in the anti-apoptotic protein Bcl-2. nih.gov Co-treatment with GUDCA effectively counteracted these changes, reducing the expression of Bax and preventing the decline in Bcl-2 levels. nih.gov By shifting the balance towards anti-apoptotic proteins, GUDCA helps to inhibit the translocation of Bax to the mitochondria, a critical step for initiating the mitochondrial pathway of apoptosis. nih.govnih.gov
Table 4: Modulation of Bcl-2 Family Proteins by this compound
| Cellular Model | Stressor | Effect on Pro-apoptotic Bax | Effect on Anti-apoptotic Bcl-2 | Reference |
| HepG2 Cells | Palmitic Acid | Reduced PA-induced increase in Bax expression. | Prevented PA-induced decrease in Bcl-2 expression. | nih.gov |
Antioxidant Effects
GUDCA exhibits potent antioxidant properties, protecting cells from damage induced by oxidative stress. bertin-bioreagent.comcaymanchem.comavantiresearch.com This activity is particularly evident in its ability to shield mitochondria, the primary site of cellular respiration and a major source of reactive oxygen species (ROS), from toxic insults.
Abrogation of Unconjugated Bilirubin-induced Cytochrome c Oxidase Inhibition
Unconjugated bilirubin (UCB), which can be neurotoxic at high concentrations, particularly in newborns, has been shown to exert its damaging effects by impairing mitochondrial function. nih.gov A key target of UCB toxicity is Complex IV of the electron transport chain, also known as cytochrome c oxidase. nih.gov This enzyme is vital for aerobic respiration and ATP production.
In a study using immature rat cortical neurons, exposure to UCB at concentrations mimicking those in hyperbilirubinemic newborns rapidly inhibited the activity of cytochrome c oxidase. nih.gov This inhibition led to a bioenergetic crisis, marked by increased oxidative stress and apoptotic cell death. nih.gov
The protective antioxidant effects of GUDCA were clearly demonstrated in this model. Treatment with GUDCA was found to completely abrogate the inhibition of cytochrome c oxidase caused by UCB. nih.govmedchemexpress.commedchemexpress.com By preserving the function of this critical respiratory enzyme, GUDCA significantly prevented the subsequent oxidative stress, metabolic disruption, and neuronal cell death. nih.govchemsrc.com This finding underscores a direct mitochondrial protective mechanism as a component of GUDCA's antioxidant and neuroprotective capacity. avantiresearch.comnih.govresearchgate.net
Prevention of Oxidative Stress
This compound (GUDCA) demonstrates significant antioxidant properties, playing a protective role against cellular damage induced by oxidative stress. avantiresearch.comchemfaces.comnih.govresearchgate.net Research indicates that GUDCA can mitigate the harmful effects of reactive oxygen species (ROS) in various cell types. chemfaces.comresearchgate.net For instance, in Barrett's esophagus cells exposed to acidified medium and a bile acid cocktail, GUDCA was shown to inhibit DNA damage and cytotoxicity by reducing oxidative stress. chemfaces.com It achieves this by decreasing the levels of ROS and increasing the levels of protective thiol antioxidants. chemfaces.comnih.gov
Studies in rat neurons have further corroborated these antioxidant effects. nih.gov In these models, GUDCA was able to counteract the oxidative damage induced by unconjugated bilirubin (UCB), a compound known to cause neurotoxicity. nih.govresearchgate.net The protective mechanism involves the abrogation of UCB-induced protein oxidation and lipid peroxidation, alongside the preservation of intracellular glutathione (B108866) content. nih.gov This evidence underscores GUDCA's capacity to maintain cellular redox homeostasis and prevent cell death resulting from oxidative insults. nih.gov
Furthermore, the antioxidant activity of GUDCA is linked to its ability to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govresearchgate.net Nrf2 is a key transcription factor that regulates the expression of numerous antioxidant and detoxification genes. physiology.orgphysiology.orgmdpi.com By activating this pathway, GUDCA enhances the cell's intrinsic defense mechanisms against oxidative stress. nih.govresearchgate.net
Reduction of Reactive Radicals (e.g., H2O2-induced oxidative stress)
This compound (GUDCA) has been shown to effectively counteract the damaging effects of specific reactive radicals, including those generated by hydrogen peroxide (H2O2). nih.govgoogle.comgoogleapis.com H2O2 is a well-known inducer of oxidative stress and can lead to cellular dysfunction and apoptosis. google.comnih.gov
In studies involving cultured rat neurons, GUDCA demonstrated a significant protective effect against UCB-induced neurotoxicity, a process in which oxidative stress is a key contributor. nih.gov The presence of GUDCA abrogated the increase in protein carbonyls and 4-hydroxy-2-nonenal-protein adducts, which are markers of protein oxidation and lipid peroxidation, respectively. nih.gov This suggests that GUDCA can neutralize or prevent the formation of the reactive species responsible for this damage.
The mechanism underlying this protective effect also involves the modulation of nitric oxide (NO) production. The inhibition of nitric oxide synthase was shown to counteract the oxidative damage caused by UCB, and GUDCA was able to replicate this protective outcome. nih.gov This indicates that GUDCA may interfere with the pathways that generate harmful reactive nitrogen species, in addition to its effects on ROS.
Anti-inflammatory Actions
This compound (GUDCA) exhibits notable anti-inflammatory properties at the cellular and molecular level. These actions are primarily mediated through the modulation of inflammatory signaling pathways and the production of inflammatory mediators.
Reduction of Inflammatory Cytokine Levels (e.g., TNF-α, IL-1β, IL-6, MCP-1)
GUDCA has been demonstrated to reduce the levels of several key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1). ahajournals.orgnih.govoup.com
In a study involving rat cortical astrocytes, GUDCA was shown to decrease the secretion of TNF-α and IL-1β that was induced by unconjugated bilirubin (UCB). nih.govoup.com The compound also counteracted the UCB-induced suppression of IL-6. nih.govoup.com Mechanistically, GUDCA was found to inhibit the enzymes responsible for converting TNF-α and IL-1β into their mature, active forms. nih.govoup.com Specifically, it prevented TNF-α mRNA expression, thereby reducing the synthesis of this potent inflammatory cytokine. nih.govoup.com
Further research in a mouse model of atherosclerosis revealed that GUDCA treatment downregulated the mRNA levels of MCP-1 and IL-1β in the aorta, contributing to the amelioration of local chronic inflammation. ahajournals.orgjci.org
The table below summarizes the effect of GUDCA on various inflammatory cytokines based on published research findings.
| Cytokine | Cell/Tissue Type | Experimental Model | Effect of GUDCA | Reference |
| TNF-α | Rat Cortical Astrocytes | Unconjugated Bilirubin (UCB)-induced inflammation | Reduced secretion and mRNA expression | nih.govoup.comoup.com |
| IL-1β | Rat Cortical Astrocytes | Unconjugated Bilirubin (UCB)-induced inflammation | Reduced secretion | nih.govoup.comoup.com |
| IL-1β | Mouse Aorta | Atherosclerosis model | Decreased mRNA levels | ahajournals.org |
| IL-6 | Rat Cortical Astrocytes | Unconjugated Bilirubin (UCB)-induced inflammation | Counteracted suppression | nih.govoup.com |
| MCP-1 | Mouse Aorta | Atherosclerosis model | Decreased mRNA levels | ahajournals.org |
Suppression of Macrophage Infiltration
Research has shown that this compound (GUDCA) can suppress the infiltration of macrophages, a critical event in the progression of chronic inflammation and diseases such as atherosclerosis. ahajournals.orgahajournals.org In a study using a mouse model of atherosclerosis, oral administration of GUDCA led to a decrease in macrophage infiltration within the aortic plaques. ahajournals.org This reduction in macrophage accumulation at the site of inflammation is a key indicator of GUDCA's anti-inflammatory effect in vivo. ahajournals.org By limiting the presence of these inflammatory cells, GUDCA helps to ameliorate the local chronic inflammation that drives atherosclerotic lesion development. ahajournals.orgnih.gov
Inhibition of Foam Cell Formation in Macrophages
This compound (GUDCA) has been shown to inhibit the formation of foam cells, which is a hallmark of the early stages of atherosclerosis. ahajournals.orgahajournals.orgresearchgate.net This process involves the excessive uptake of oxidized low-density lipoprotein (oxLDL) by macrophages. ahajournals.org
In vitro studies using human THP-1 macrophages demonstrated that GUDCA significantly reduced the accumulation of lipids within these cells when they were exposed to oxLDL. ahajournals.orgresearchgate.net This inhibitory effect on foam cell formation was observed in a concentration-dependent manner. researchgate.net
The mechanism behind this effect involves the downregulation of scavenger receptor A1 (SR-A1) mRNA expression. ahajournals.orgahajournals.org SR-A1 is a key receptor on macrophages that mediates the uptake of oxLDL. ahajournals.org By reducing the expression of SR-A1, GUDCA effectively decreases the amount of oxLDL that enters the macrophage, thereby preventing the transformation into a foam cell. ahajournals.orgahajournals.org While the expression of other scavenger receptors like CD36 and LOX-1 was also modestly reduced, the downregulation of SR-A1 was the most significant finding. ahajournals.orgahajournals.org
The table below details the experimental findings on GUDCA's inhibition of foam cell formation.
| Cell Line | Treatment | Key Findings | Mechanism | Reference |
| THP-1 Macrophages | GUDCA (50, 100 µM) + oxLDL | Significantly decreased intracellular lipid content. Reduced uptake of DiI-labeled oxLDL. | Downregulated mRNA expression of Scavenger Receptor A1 (SR-A1). | ahajournals.orgresearchgate.net |
Glycoursodeoxycholic Acid in Disease Pathophysiology
Metabolic Disorders
Glycoursodeoxycholic acid (GUDCA), a glycine-conjugated form of ursodeoxycholic acid (UDCA), has emerged as a significant molecule in the context of metabolic disorders. ahajournals.org While historically recognized for its neuroprotective properties, recent research has illuminated its beneficial effects on conditions such as atherosclerosis, insulin (B600854) resistance, hepatic steatosis, and type 2 diabetes mellitus. ahajournals.orgnih.govnih.gov
GUDCA has been shown to attenuate the development of atherosclerosis, the underlying cause of most cardiovascular diseases. ahajournals.orgnih.gov Its protective effects are attributed to several mechanisms, including the inhibition of foam cell formation and the maintenance of cholesterol balance. ahajournals.orgavantiresearch.com
A primary event in the development of atherosclerosis is the formation of macrophage-derived foam cells. ahajournals.org This occurs when macrophages excessively take up oxidized low-density lipoprotein (oxLDL), leading to cholesterol accumulation and the progression of atherosclerotic plaques. ahajournals.org
Research using human THP-1 macrophages has demonstrated that GUDCA significantly inhibits the formation of these foam cells. ahajournals.orgresearchgate.net Pre-treatment with GUDCA was found to decrease intracellular lipid content in macrophages exposed to oxLDL. researchgate.net This inhibitory effect is linked to the downregulation of scavenger receptor A1 (SR-A1) mRNA expression, a key receptor involved in the uptake of oxLDL by macrophages. ahajournals.orgahajournals.org While the expressions of other scavenger receptors like CD36 and LOX-1 were also modestly reduced, the effect on SR-A1 was most significant. ahajournals.org By reducing oxLDL uptake, GUDCA effectively hinders the initial step of foam cell development. nih.govresearchgate.net
Table 1: Effect of GUDCA on Macrophage Foam Cell Formation
| Finding | Model System | Mechanism | Reference |
|---|---|---|---|
| Reduced intracellular lipid content | oxLDL-induced THP-1 macrophages | Inhibition of foam cell formation | researchgate.net |
| Decreased uptake of oxLDL | THP-1 macrophages | - | ahajournals.org |
| Downregulated scavenger receptor A1 (SR-A1) mRNA | THP-1 macrophages | Reduced expression of key oxLDL uptake receptor | ahajournals.orgahajournals.org |
Beyond its direct effects on macrophages, GUDCA contributes to the attenuation of atherosclerosis by improving systemic cholesterol homeostasis. ahajournals.orgnih.gov In vivo studies using apolipoprotein E-deficient (ApoE-/-) mice, a common model for atherosclerosis research, have shown that oral administration of GUDCA leads to a significant improvement in lipid profiles. ahajournals.orgahajournals.org
Treatment with GUDCA resulted in lower levels of total cholesterol and low-density lipoprotein (LDL) cholesterol in both the plasma and the liver. ahajournals.org This suggests a beneficial cholesterol-lowering effect. ahajournals.org Furthermore, GUDCA was found to promote transintestinal cholesterol excretion, a crucial pathway for maintaining cholesterol balance. ahajournals.org These actions collectively help to reduce the lipid deposition in arterial walls, decrease plaque area, and enhance plaque stability, thereby protecting against the progression of atherosclerosis. ahajournals.orgresearchgate.net
GUDCA has demonstrated a capacity to ameliorate metabolic disorders such as insulin resistance and hepatic steatosis (fatty liver disease). nih.govportlandpress.com Studies have identified that levels of GUDCA are decreased in both serum and stool samples from patients with hyperglycemia. nih.govportlandpress.com
In high-fat diet (HFD)-fed mice, supplementation with GUDCA was shown to improve HFD-induced insulin resistance and hepatic steatosis. portlandpress.comresearchgate.net One of the underlying mechanisms for this improvement is the alleviation of endoplasmic reticulum (ER) stress. nih.govportlandpress.com GUDCA treatment in mice led to decreased ER stress and apoptosis in the liver. portlandpress.comresearchgate.net In vitro, GUDCA also reduced palmitic acid-induced ER stress and apoptosis and helped stabilize calcium homeostasis. portlandpress.com Research has also noted a negative association between the relative abundance of GUDCA and liver steatosis in human subjects. researchgate.net This suggests that GUDCA plays a role in mitigating the key pathogenic factors that contribute to insulin resistance and the development of fatty liver. portlandpress.comnih.gov
Accumulating evidence points to a significant role for GUDCA in the pathophysiology of Type 2 Diabetes Mellitus (T2DM). nih.gov The compound has been shown to positively regulate gut microbiota and alter bile acid metabolism, which are closely linked to T2DM. nih.govtandfonline.com In fact, serum levels of GUDCA have been observed to be significantly decreased in individuals with T2DM. researchgate.net An increased serum concentration of GUDCA was associated with a decrease in hemoglobin A1c in patients with T2DM. ahajournals.org
GUDCA attenuates T2DM by regulating glycolipid metabolism, partly through its interaction with the gut microbiota-bile acid axis. tandfonline.commdpi.com In mouse models, GUDCA administration led to higher levels of taurolithocholic acid (TLCA) and an increased abundance of the gut bacterium Bacteroides vulgatus. nih.govtandfonline.com These changes were associated with the activation of the G-protein-coupled bile acid receptor (TGR5) in adipose tissue. tandfonline.comresearchgate.net Activation of TGR5, in turn, upregulates the expression of uncoupling protein 1 (UCP-1), leading to increased thermogenesis in white adipose tissue and improved glucose metabolism. researchgate.net This modulation of bile acid composition and gut microbiota by GUDCA appears to be a key mechanism in its anti-T2DM effects. nih.govtandfonline.com
Table 2: Research Findings on GUDCA in Metabolic Disorders
| Disorder | Key Finding | Mechanism | Model | Reference |
|---|---|---|---|---|
| Atherosclerosis | Reduced plaque area and lipid deposition. | Inhibition of macrophage foam cell formation; improved cholesterol homeostasis. | ApoE-/- mice | ahajournals.orgresearchgate.net |
| Insulin Resistance | Ameliorated high-fat diet-induced insulin resistance. | Alleviation of endoplasmic reticulum (ER) stress in the liver. | High-fat diet-fed mice | portlandpress.comresearchgate.net |
| Hepatic Steatosis | Improved hepatic steatosis. | Decreased ER stress and apoptosis in the liver. | High-fat diet-fed mice | nih.govresearchgate.net |
| Type 2 Diabetes | Attenuated diabetes. | Regulation of gut microbiota, alteration of bile acid profile, activation of TGR5. | Mice | nih.govtandfonline.com |
Type 2 Diabetes Mellitus (T2DM)
Association with Hemoglobin A1c and Waist Circumference
Recent research has highlighted a significant association between the bile acid this compound (GUDCA) and key metabolic health indicators such as Hemoglobin A1c (HbA1c) and waist circumference. In a study involving patients with type 2 diabetes, increased concentrations of GUDCA were significantly associated with a decrease in waist circumference in overweight or obese individuals after treatment with saxagliptin. nih.gov For normal-weight individuals with type 2 diabetes, increased GUDCA levels were significantly linked to a decrease in HbA1c, a crucial marker for long-term glycemic control. nih.gov
These findings suggest that GUDCA may play a role in the metabolic improvements observed in patients. Specifically, in overweight or obese patients, the association between higher GUDCA and reduced waist circumference points to a potential role in modulating adiposity. nih.gov In normal-weight patients, the link to lower HbA1c suggests an influence on glucose homeostasis. nih.govmedscape.com
| Patient Group | Associated Clinical Improvement | Source |
|---|---|---|
| Overweight/Obese Type 2 Diabetes | Decreased Waist Circumference | nih.gov |
| Normal-Weight Type 2 Diabetes | Decreased Hemoglobin A1c (HbA1c) | nih.gov |
Diet-induced Metabolic Disorders
This compound has been identified as a key regulator in metabolic disorders induced by diet. nih.govnih.gov Studies have shown that serum and stool levels of GUDCA are decreased in patients with hyperglycemia. nih.gov Supplementation with GUDCA has demonstrated therapeutic potential in animal models, particularly those with high-fat diet (HFD)-induced metabolic issues. nih.gov
In HFD-fed mice, administration of GUDCA led to the amelioration of insulin resistance and hepatic steatosis (fatty liver). nih.govnih.gov A primary mechanism behind these benefits appears to be the inhibition of endoplasmic reticulum (ER) stress. nih.govresearchgate.net GUDCA has been shown to reduce the expression of ER stress markers and decrease apoptosis (cell death) in the liver. nih.govnih.gov It also helps in stabilizing calcium homeostasis, which is often disrupted by ER stress. nih.gov These findings position GUDCA as a potential therapeutic agent for treating diet-induced metabolic conditions. nih.govnih.gov
| Metabolic Parameter | Effect of GUDCA Treatment | Mechanism | Source |
|---|---|---|---|
| Insulin Resistance | Improved | Inhibition of Endoplasmic Reticulum (ER) Stress | nih.govnih.gov |
| Hepatic Steatosis | Ameliorated | nih.govnih.gov | |
| Liver Apoptosis | Decreased | nih.govnih.gov | |
| Glucolipid Metabolism | Improved | Activation of adipose TGR5 signaling pathway | tandfonline.com |
Osteoarthritis Development and Progression
Emerging research has implicated altered bile acid metabolism, specifically reduced levels of GUDCA, in the pathophysiology of osteoarthritis. researchgate.netcyclodextrinnews.comnih.gov In multiple patient cohorts, individuals with osteoarthritis were found to have lower levels of GUDCA compared to healthy controls, and these reduced levels correlated with the severity of the disease. s4me.info
The connection between GUDCA and osteoarthritis has illuminated the existence of a "gut-joint axis," a communication pathway between the gut microbiome and joint health. cyclodextrinnews.comnih.gov The formation of GUDCA is dependent on gut microbiota. Its precursor, ursodeoxycholic acid (UDCA), is converted into GUDCA by specific bacteria. researchgate.netcyclodextrinnews.com Studies have found that patients with osteoarthritis have a lower abundance of the bacterium Clostridium bolteae, which is involved in the formation of UDCA. researchgate.netnih.govnus.edu.sg Treatment with both C. bolteae and UDCA has been shown to alleviate osteoarthritis in mouse models, highlighting the critical role of this microbial pathway in joint health. researchgate.netnus.edu.sg
The protective effect of GUDCA in osteoarthritis is mediated through its influence on Glucagon-like peptide 1 (GLP-1) signaling. researchgate.netnih.gov GUDCA acts as an inhibitor of the farnesoid X receptor (FXR), a bile acid receptor located in the intestine. cyclodextrinnews.coms4me.info By suppressing FXR, GUDCA stimulates the proliferation of intestinal L-cells, which are responsible for producing and secreting GLP-1. s4me.info The resulting increase in circulating GLP-1 enters the joints, where it exerts anti-inflammatory and anti-catabolic effects, mitigating the progression of osteoarthritis. researchgate.nets4me.info Blocking the GLP-1 receptor has been shown to abolish the therapeutic benefits of GUDCA in animal models, confirming the essential role of this signaling pathway. nih.govs4me.info
Arterial Thrombotic Events and Platelet Reactivity
This compound plays a significant role in regulating platelet function and thrombotic risk. Studies have found that plasma levels of GUDCA are significantly lower in patients who have experienced arterial thrombotic events. ahajournals.orgnih.govahajournals.org Furthermore, in diet-induced obese mice, GUDCA levels are negatively correlated with the propensity for thrombosis. ahajournals.orgresearchgate.netresearcher.life
GUDCA exerts a direct inhibitory effect on platelet reactivity. ahajournals.orgnih.gov It has been shown to attenuate multiple key steps in platelet function, including activation, secretion, aggregation, spreading, and retraction. ahajournals.orgresearcher.life Mechanistically, GUDCA suppresses the activity of diacylglycerol kinases (DGKs), leading to a reduction in the production of phosphatidic acid, a key signaling molecule in platelet activation. ahajournals.orgnih.gov Importantly, administration of GUDCA in animal models alleviates thrombosis without negatively impacting hemostasis, meaning it does not increase the risk of bleeding. ahajournals.orgnih.gov This makes GUDCA a promising candidate for a novel therapeutic strategy against arterial thrombotic events, particularly in the context of metabolic disorders. ahajournals.orgresearchgate.net
| Finding | Observation | Source |
|---|---|---|
| Clinical Association | Plasma GUDCA levels are decreased in patients with arterial thrombotic events. | ahajournals.orgnih.gov |
| In Vitro Platelet Assays | GUDCA suppresses platelet activation, aggregation, and secretion. | ahajournals.orgresearcher.life |
| In Vivo Models (Mice) | GUDCA administration alleviates thrombogenesis without affecting hemostasis. | ahajournals.orgnih.gov |
| Mechanism of Action | Inhibits diacylglycerol kinase (DGK) activity, reducing phosphatidic acid production. | ahajournals.orgnih.gov |
Neurodegenerative Conditions
This compound has demonstrated potent neuroprotective properties in various models of neurodegenerative diseases. avantiresearch.com It has shown therapeutic efficacy in cellular models of Amyotrophic Lateral Sclerosis (ALS), a fatal disease affecting motor neurons. nih.gov In cells carrying a common ALS-associated mutation (hSOD1G93A), GUDCA was found to reduce cell death and inhibit the activation of caspase-9, a key enzyme in the apoptotic pathway. nih.govmedchemexpress.com It also prevented the activation of matrix metalloproteinase-9 (MMP-9), which is implicated in the disease's pathology. nih.gov
Furthermore, GUDCA has shown protective and restorative effects on the blood-brain barrier. medchemexpress.com It can guard the human brain's microvascular endothelial cells against damage induced by unconjugated bilirubin (B190676). avantiresearch.commedchemexpress.com In the context of Alzheimer's disease, a study identified a set of blood-based biomarkers, including GUDCA, that could predict the onset of the disease or its precursor, amnestic mild cognitive impairment, with high accuracy within a few years. frontiersin.org This suggests GUDCA may be involved in the preclinical stages of neurodegeneration. frontiersin.org
Neuroprotective Effects in Animal Models
GUDCA has shown efficacy in several animal and cellular models of neurological disorders. medchemexpress.comnih.gov In rat neuronal RN33B cells, GUDCA has been observed to prevent mitochondrial swelling and the release of cytochrome c induced by 3-nitropropionic acid, an inhibitor of mitochondrial function. oup.com Furthermore, in models of unconjugated bilirubin (UCB) neurotoxicity, which can lead to bilirubin encephalopathy, GUDCA provides protection. researchgate.netoup.comnih.gov It has been shown to counteract the neuronal damage caused by UCB, highlighting its potential therapeutic advantage. researchgate.net
Studies using immature cortical neurons have demonstrated that GUDCA can abrogate the UCB-induced inhibition of cytochrome c oxidase activity, a key enzyme in the mitochondrial respiratory chain. medchemexpress.commedchemexpress.com This action helps to prevent oxidative stress, metabolic alterations, and subsequent cell death. medchemexpress.commedchemexpress.com
Table 1: Summary of Neuroprotective Effects of GUDCA in Preclinical Models
| Model System | Insult/Disease Model | Key Findings | Reference(s) |
|---|---|---|---|
| Rat Neuronal RN33B Cells | 3-Nitropropionic Acid | Prevents mitochondrial swelling and cytochrome c release. | oup.com |
| Immature Cortical Neurons | Unconjugated Bilirubin (UCB) | Abrogates UCB-induced cytochrome c oxidase inhibition; prevents oxidative stress and cell demise. | medchemexpress.commedchemexpress.com |
| Human Brain Microvascular Endothelial Cells (HBMEC) | Unconjugated Bilirubin (UCB) | Reduces apoptotic cell death. | nih.gov |
| NSC-34/hSOD1(G93A) Cells | ALS Model (SOD1 mutation) | Reduces caspase-9 activation and apoptosis. | medchemexpress.comnih.govebi.ac.uk |
Modulation of Astrocyte Reactivity to Unconjugated Bilirubin
Unconjugated bilirubin can cause an inflammatory response in astrocytes, contributing to brain damage in conditions like severe jaundice. oup.comnih.govfrontiersin.org GUDCA has been shown to modulate this reactivity. oup.comnih.gov In cultured rat cortical astrocytes exposed to UCB, GUDCA effectively prevents astroglial death. oup.comnih.gov
Furthermore, GUDCA influences the production and release of inflammatory cytokines. It reduces the UCB-induced secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). nih.govoup.com GUDCA also counteracts the suppression of interleukin-6 (IL-6) secretion caused by UCB. nih.govoup.com Mechanistically, GUDCA inhibits TNF-α-converting enzyme (TACE) and IL-1β-converting enzyme (ICE), which are necessary for the maturation and release of these proinflammatory cytokines. oup.comnih.gov While it prevents the expression of TNF-α mRNA, it does not appear to affect UCB-induced nuclear factor-kappaB (NF-κB) nuclear translocation or the accumulation of extracellular glutamate. nih.govoup.com
Prevention of Blood-Brain Barrier Disruption
The blood-brain barrier (BBB) is a critical protective interface, and its disruption is a feature of many neurological diseases. Unconjugated bilirubin can compromise the integrity of the BBB. medchemexpress.comresearchgate.netnih.gov In vitro studies using human brain microvascular endothelial cells (HBMEC), which form a model of the BBB, have demonstrated that GUDCA has both preventive and restorative effects against UCB-induced disruption. medchemexpress.comresearchgate.netnih.govmedchemexpress.com
GUDCA protects HBMEC from UCB-induced apoptotic cell death. nih.govfrontiersin.org Notably, it significantly counteracts the activation of caspase-3, a key executioner enzyme in apoptosis, in these cells. nih.govfrontiersin.orgresearchgate.net Both pre-treatment with GUDCA before UCB exposure and its addition after the insult have shown protective efficacy, indicating a therapeutic window for intervention. nih.gov Ultrastructural observations have confirmed that GUDCA helps to preserve the normal morphology of HBMEC in the face of UCB-induced damage. researchgate.netfrontiersin.org Interestingly, both UDCA and GUDCA have been shown to cross confluent monolayers of HBMEC in a time-dependent manner, a prerequisite for their action within the central nervous system. nih.gov
Impact on Superoxide (B77818) Dismutase-1 (SOD1) Neurodegeneration Models
Mutations in the superoxide dismutase-1 (SOD1) gene are a cause of familial amyotrophic lateral sclerosis (ALS). nih.govebi.ac.uk Cellular models using NSC-34 motor neuron-like cells that express a mutated human SOD1 (G93A) are used to study the mechanisms of neurodegeneration in ALS. nih.govebi.ac.ukfrontiersin.org In this model, the accumulation of mutant SOD1 leads to increased oxidative stress, mitochondrial dysfunction, and apoptosis. nih.govebi.ac.uk
Table 2: Effects of GUDCA in a Cellular Model of SOD1 Neurodegeneration
| Cellular Model | Pathological Feature | Effect of GUDCA | Reference(s) |
|---|---|---|---|
| NSC-34/hSOD1(G93A) Cells | Increased Cytosolic SOD1 Inclusions | - | medchemexpress.comnih.govebi.ac.uk |
| Decreased Mitochondrial Viability | Preventive effects observed. | nih.govebi.ac.uk | |
| Increased Caspase-9 Activation | Reduces activation. | medchemexpress.comnih.govebi.ac.ukmdpi.com | |
| Increased Apoptosis | Reduces apoptosis. | medchemexpress.comnih.govebi.ac.uk | |
| ATP Depletion | - | nih.gov | |
| Increased Nitrites | - | nih.gov | |
| Increased MMP-9 Activation | Reduces activation. | nih.govmdpi.com |
Cholestatic Liver Diseases and Hepatobiliary Disorders
GUDCA, as the primary conjugate of UDCA, plays a significant role in the context of cholestatic liver diseases, where the flow of bile is impaired, leading to the accumulation of toxic bile acids. ontosight.airug.nlamegroups.org
Protection against Hepatocyte and Cholangiocyte Injury
The accumulation of hydrophobic bile acids during cholestasis can cause injury and death to hepatocytes (liver cells) and cholangiocytes (cells lining the bile ducts). rug.nlnih.govresearchgate.net While some bile acids like glycochenodeoxycholic acid (GCDCA) are known to be toxic, causing apoptosis or necrosis, hydrophilic bile acids are generally considered protective. rug.nlnih.gov
However, studies on the direct protective effects of GUDCA on hepatocytes have yielded mixed results. In one study using primary rat hepatocytes, GUDCA did not inhibit GCDCA-induced caspase-3 and caspase-9 activity, unlike its taurine-conjugated counterpart, tauroursodeoxycholic acid (TUDCA). rug.nl This suggests that the protective mechanisms may be complex and context-dependent. The accumulation of bile acids can lead to oxidative stress, mitochondrial injury, and the release of inflammatory signals from hepatocytes, contributing to liver fibrosis. amegroups.orgresearchgate.net Cholangiopathies are a direct cause of many cholestatic liver diseases, and bile acid leakage following initial cholangiocyte injury can perpetuate damage and fibrosis. amegroups.orgnih.gov
Relevance to Ursodeoxycholic Acid (UDCA) Therapy
Ursodeoxycholic acid (UDCA) is a well-established therapy for certain chronic cholestatic liver diseases, such as primary biliary cholangitis (PBC). ontosight.airug.nl When administered orally, UDCA is extensively conjugated in the liver, primarily with glycine (B1666218), forming GUDCA. ahajournals.orgoup.com This makes GUDCA the major metabolite responsible for the therapeutic actions of UDCA. ahajournals.orgoup.com
The beneficial effects of UDCA therapy are thought to arise from several mechanisms, including the protection of hepatocytes and cholangiocytes from the cytotoxicity of hydrophobic bile acids, stimulation of hepatobiliary secretion, and anti-apoptotic effects. researchgate.netrug.nl Given that GUDCA is the main form of UDCA in the body after administration, its properties are central to these therapeutic outcomes. ahajournals.orgoup.com The increased hydrophilicity of GUDCA compared to unconjugated bile acids is a key factor in its reduced toxicity and protective capacity. ahajournals.org Therefore, the clinical efficacy observed with UDCA in treating hepatobiliary disorders is largely mediated by the actions of GUDCA. ahajournals.orgontosight.airug.nl
This compound in Inflammatory Bowel Disease (e.g., Colitis)
Inflammatory Bowel Disease (IBD) is a group of chronic inflammatory conditions of the gastrointestinal tract, with its pathogenesis linked to complex interactions between genetic susceptibility, the immune system, and environmental factors, including the gut microbiota and their metabolites. mdpi.com Among these metabolites, bile acids are emerging as significant modulators of intestinal inflammation. mdpi.com this compound (GUDCA), a glycine-conjugated form of the secondary bile acid ursodeoxycholic acid (UDCA), has been identified as a potentially important molecule in the pathophysiology of IBD. caymanchem.com
Research has indicated that the levels of certain secondary bile acids are altered in patients with IBD. For instance, one study observed that serum concentrations of GUDCA, along with UDCA and other conjugated secondary bile acids, were significantly lower in patients with active Crohn's disease compared to healthy individuals. nih.gov This suggests a potential link between a deficiency in specific bile acids like GUDCA and the inflammatory state characteristic of IBD. While the precise mechanisms are still under investigation, these findings point towards the therapeutic potential of restoring levels of certain bile acids to manage intestinal inflammation. researchgate.net
Decreased Severity of Symptoms in Mouse Models
Studies utilizing mouse models of colitis, a common form of IBD, have provided direct evidence for the protective effects of this compound. researchgate.net In a frequently cited study, acute colitis was induced in mice using dextran (B179266) sodium sulfate (B86663) (DSS), a chemical toxic to colon epithelial cells that mimics the pathology of ulcerative colitis. nih.gov Daily oral administration of GUDCA was found to significantly lower the severity of the disease. researchgate.netnih.gov
The amelioration of colitis symptoms in GUDCA-treated mice was demonstrated through several key clinical and inflammatory markers:
Reduced Body Weight Loss: Mice with DSS-induced colitis typically experience significant body weight loss as a primary clinical symptom. In the study, mice treated with GUDCA exhibited significantly less body weight loss compared to the placebo-treated group. nih.gov
Preservation of Colon Length: Colon shortening is a characteristic anatomical sign of intestinal inflammation in colitis models. The administration of GUDCA resulted in a significant reduction in colonic shortening, indicating a decrease in inflammation and tissue damage. researchgate.netnih.gov
Lowered Expression of Inflammatory Cytokines: The expression of pro-inflammatory cytokines is a hallmark of IBD. Treatment with GUDCA led to a decrease in the expression of these inflammatory mediators in the colon, further confirming its anti-inflammatory effect at a molecular level. researchgate.netnih.gov
Interestingly, the study compared the efficacy of GUDCA with its unconjugated form, ursodeoxycholic acid (UDCA), and its taurine-conjugated counterpart, tauroursodeoxycholic acid (TUDCA). The results showed that all three compounds equally suppressed the severity of experimental colitis, suggesting that GUDCA is as effective as UDCA and TUDCA in this model. nih.gov These findings highlight the potential of GUDCA as a therapeutic agent for mitigating the severity of colitis. caymanchem.comcaymanchem.com
Table 1: Research Findings on GUDCA in DSS-Induced Colitis Mouse Model
| Parameter | Observation in Placebo-Treated Mice with Colitis | Observation in GUDCA-Treated Mice with Colitis | Reference |
| Body Weight | Significant body weight loss | Reduced rate of body weight loss compared to placebo | nih.gov |
| Colon Length | Significant shortening of the colon | Attenuated colonic shortening | researchgate.netnih.gov |
| Inflammatory Cytokines | Increased expression | Reduced expression of inflammatory cytokines | researchgate.netnih.gov |
| Firmicutes/Bacteroidetes Ratio | Increased ratio (dysbiosis) | A tendency to reduce the colitis-associated increased ratio | nih.gov |
| Akkermansia muciniphila Abundance | Decreased abundance | Increased abundance | caymanchem.comnih.gov |
Glycoursodeoxycholic Acid and the Gut Microbiome
Modulation of Gut Microbiota Composition and Function
Glycoursodeoxycholic acid (GUDCA), a glycine-conjugated form of the secondary bile acid ursodeoxycholic acid (UDCA), plays a significant role in modulating the complex ecosystem of the gut microbiome. ahajournals.orgoup.com This interaction is bidirectional, with GUDCA influencing the composition and function of the gut microbiota, and the microbiota, in turn, metabolizing GUDCA and other bile acids. researchgate.net
GUDCA administration has been shown to specifically alter the abundance of several bacterial genera, promoting the growth of beneficial bacteria while depleting potentially harmful ones. ahajournals.org
Alloprevotella and Parabacteroides : In studies using atherosclerotic mouse models, GUDCA supplementation significantly increased the abundance of Alloprevotella and Parabacteroides. ahajournals.orgnih.gov These genera, which belong to the Bacteroidetes phylum, are considered metabolically protective and are often depleted in individuals with metabolic disorders. ahajournals.org The increase in these bacteria was negatively correlated with the size of atherosclerotic plaques, indicating a potential link between GUDCA's modulation of these genera and its protective cardiovascular effects. ahajournals.orgmdpi.com
Turicibacter and Alistipes : Conversely, GUDCA administration has been found to remarkably deplete the genera Turicibacter and Alistipes. ahajournals.orgmdpi.com The reduction of these potentially harmful bacteria was positively correlated with a decrease in atherosclerotic plaque area in mice. ahajournals.org However, other research has noted that some Alistipes species are inversely associated with conjugated bile acids like GUDCA. nih.gov
Bacteroides vulgatus : GUDCA treatment in mice has been shown to promote the growth and abundance of Bacteroides vulgatus. mdpi.comnih.govtandfonline.com This increase is associated with higher levels of taurolithocholic acid (TLCA), which in turn activates the TGR5 receptor, a key regulator in metabolic processes. mdpi.comnih.govtandfonline.com
Akkermansia muciniphila : The effect of GUDCA on Akkermansia muciniphila, a species known for its beneficial effects on metabolism and gut barrier function, appears to be context-dependent. mdpi.com In a mouse model of colitis, GUDCA administration increased the abundance of A. muciniphila. asm.orgugent.be However, in a study on atherosclerosis in mice fed a Western diet, no change in the abundance of this bacterium was observed following GUDCA treatment. ahajournals.org
Table 1: Effect of this compound (GUDCA) on Specific Gut Bacterial Genera
| Bacterial Genus | Phylum | Observed Effect of GUDCA Administration | Associated Health Implication | Source(s) |
|---|---|---|---|---|
| Alloprevotella | Bacteroidetes | Significant Increase | Considered metabolically protective; negatively correlated with atherosclerotic plaque size. | ahajournals.orgnih.govmdpi.com |
| Parabacteroides | Bacteroidetes | Significant Increase | Considered metabolically protective; negatively correlated with atherosclerotic plaque size. | ahajournals.orgnih.govmdpi.com |
| Turicibacter | Firmicutes | Remarkable Depletion | Considered potentially harmful; positively correlated with atherosclerotic plaque size. | ahajournals.orgmdpi.com |
| Alistipes | Bacteroidetes | Remarkable Depletion | Considered potentially harmful; positively correlated with atherosclerotic plaque size. | ahajournals.orgmdpi.com |
| Bacteroides vulgatus | Bacteroidetes | Increased Abundance | Positively correlated with TLCA, a TGR5 agonist involved in metabolic regulation. | mdpi.comnih.govtandfonline.com |
Gut Microbiota-Host Interactions
The interplay between GUDCA and the gut microbiota extends beyond simple compositional changes, influencing host metabolism through complex co-metabolic processes and signaling pathways.
The gut microbiota is a crucial modulator of bile acid metabolism. oup.com Primary bile acids, such as cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized in the liver and can be metabolized by gut bacteria into secondary bile acids. portlandpress.com For instance, gut microbes can convert CDCA into UDCA, the precursor to GUDCA. portlandpress.com Furthermore, gut bacteria perform deconjugation, the removal of the glycine (B1666218) or taurine (B1682933) molecule from conjugated bile acids. mdpi.com This enzymatic activity, mediated by bile salt hydrolases (BSH), is essential for the subsequent transformation of bile acids. nih.gov For example, the conversion of primary bile acids to secondary bile acids like deoxycholic acid (DCA) and lithocholic acid (LCA) can only happen after deconjugation. mdpi.com This intricate bacterial processing determines the composition and bioactivity of the bile acid pool in the gut. mdpi.comresearchgate.net
The co-metabolism involving the gut microbiota and bile acids is a critical communication network for maintaining the host's metabolic balance. mdpi.com Gut microbiota-derived metabolites, including secondary bile acids, function as signaling molecules that can activate host receptors like the farnesoid X receptor (FXR) and Takeda G-protein receptor 5 (TGR5). mdpi.comnih.gov
GUDCA has been identified as a natural antagonist of intestinal FXR. oup.comnih.gov By suppressing intestinal FXR signaling, GUDCA can influence metabolic pathways. oup.commdpi.com For example, the antihyperglycemic effect of metformin (B114582) has been linked to its ability to increase GUDCA levels in the gut, which in turn suppresses intestinal FXR signaling. oup.com
In other instances, GUDCA administration leads to an increase in other bile acids, such as TLCA. mdpi.comnih.govtandfonline.com TLCA is an agonist for the TGR5 receptor. mdpi.com The activation of TGR5 in adipose tissue upregulates the expression of uncoupling protein UCP-1, which enhances thermogenesis and can improve glucose and lipid metabolism. nih.govtandfonline.comresearchgate.net This demonstrates how GUDCA can initiate a cascade of events, mediated by the gut microbiota and other bile acids, to ultimately impact host energy metabolism. mdpi.comnih.gov
Recent research has highlighted the existence of a "gut-joint axis," a communication pathway between the gut and joints, with bile acids playing a key role. cyclodextrinnews.com Studies have identified that patients with osteoarthritis have an altered microbial bile acid metabolism characterized by reduced levels of GUDCA. cyclodextrinnews.comnih.govworktribe.com
The mechanism appears to involve the intestinal FXR receptor, for which GUDCA acts as a suppressor. cyclodextrinnews.comnih.gov Suppressing FXR in the intestine leads to the secretion of glucagon-like peptide 1 (GLP-1), a hormone that has been shown to have protective effects on joints. cyclodextrinnews.comnih.gov Activating the GLP-1 receptor can alleviate osteoarthritis, establishing a pathway that links the gut microbiota, GUDCA, intestinal FXR, and joint health. cyclodextrinnews.comnih.govworktribe.com
Furthermore, osteoarthritis patients have been found to have a lower abundance of the microbe Clostridium bolteae. cyclodextrinnews.comworktribe.comnus.edu.sg This bacterium is involved in promoting the formation of UDCA, the direct precursor to GUDCA. cyclodextrinnews.comworktribe.com Treatment with C. bolteae or UDCA in mouse models was shown to alleviate osteoarthritis through this gut-joint axis, suggesting that modulating the gut microbiota to increase GUDCA levels could be a potential strategy for managing osteoarthritis. cyclodextrinnews.comnih.govworktribe.comnus.edu.sg
Research Methodologies and Approaches
In Vitro Research Models
Cell Culture Systems
Glycoursodeoxycholic acid (GUDCA) has been investigated in a variety of cell culture systems to elucidate its mechanisms of action at the cellular level. These models provide a controlled environment to study the direct effects of GUDCA on specific cell types implicated in various diseases.
THP-1 Macrophages: Human THP-1 macrophages are a crucial in vitro model for studying atherosclerosis. Research has utilized these cells to demonstrate that GUDCA can inhibit the formation of foam cells, a key event in the development of atherosclerotic plaques. ahajournals.orgahajournals.orgnih.govresearchgate.netnih.gov Specifically, studies have shown that GUDCA reduces the uptake of oxidized low-density lipoprotein (oxLDL) by these macrophages. ahajournals.orgahajournals.orgnih.govresearchgate.net This effect is partly achieved by downregulating the mRNA expression of scavenger receptor A1 (SR-A1), a key receptor involved in oxLDL uptake. ahajournals.orgahajournals.orgnih.govnih.gov
HepG2 Cells: The human hepatoma cell line, HepG2, is widely used in liver-related research. Studies have employed HepG2 cells to investigate the effects of GUDCA on metabolic and proliferative pathways. For instance, GUDCA has been shown to suppress the proliferation of HepG2 cells and induce cell cycle arrest at the G0/G1 phase. nih.gov This is associated with the inhibition of the mTOR/S6K1 signaling pathway. nih.gov Furthermore, GUDCA has been found to protect HepG2 cells from palmitic acid-induced endoplasmic reticulum (ER) stress and apoptosis. nih.govnih.gov It also plays a role in stabilizing intracellular calcium homeostasis in these cells. nih.govnih.gov Other research has indicated that GUDCA can protect HepG2 cells from oxidative stress induced by hydrogen peroxide. ebi.ac.uk
Rat Cortical Astrocytes: Primary cultures of rat cortical astrocytes are used to model the cellular responses in the brain. In the context of hyperbilirubinemia, a condition characterized by high levels of unconjugated bilirubin (B190676) (UCB), GUDCA has been shown to protect these astrocytes from UCB-induced cell death. nih.govoup.comoup.comoup.com It also modulates the inflammatory response of astrocytes by reducing the secretion of pro-inflammatory cytokines like TNF-α and IL-1β. nih.govoup.comoup.com
NSC-34/hSOD1(G93A) Cells: This cell line, which expresses a mutant form of human superoxide (B77818) dismutase 1 (SOD1) found in some forms of amyotrophic lateral sclerosis (ALS), serves as a model for motor neuron degeneration. Research has demonstrated that GUDCA has protective effects in these cells. ebi.ac.ukmedchemexpress.comnih.govglpbio.commdpi.comchemfaces.com It has been observed to reduce the formation of cytosolic SOD1 inclusions, decrease caspase-9 activation, and inhibit apoptosis. medchemexpress.comnih.govglpbio.comchemfaces.com
Human Brain Microvascular Endothelial Cells (HBMEC): HBMECs are used to create in vitro models of the blood-brain barrier. Studies have shown that GUDCA can protect these cells from damage induced by unconjugated bilirubin. medchemexpress.comglpbio.comnih.govresearchgate.netavantiresearch.com It exhibits both preventive and restorative effects against UCB-induced disruption of the blood-brain barrier and apoptosis. medchemexpress.comglpbio.comnih.govresearchgate.netavantiresearch.com
Caco-2 Cells: The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established model for the intestinal barrier. While direct studies on GUDCA in Caco-2 cells are less prominent, related research on other bile acids like lithocholic acid has shown protective effects on the intestinal barrier function in these cells, suggesting a potential area for future GUDCA investigation. jst.go.jp
Assays for Cellular Function
A range of assays are employed to measure the functional effects of GUDCA in the aforementioned cell culture systems. These assays provide quantitative data on cellular processes such as lipid accumulation, cell viability, and inflammatory responses.
Foam Cell Formation: This is a critical process in the development of atherosclerosis. In vitro, foam cell formation is typically induced in macrophages, such as the THP-1 cell line, by exposing them to oxidized low-density lipoprotein (oxLDL). ahajournals.orgahajournals.orgnih.govresearchgate.netnih.gov The effect of GUDCA on this process is assessed by staining intracellular lipids with Oil Red O, which allows for the visualization and quantification of lipid accumulation. researchgate.netnih.govresearchgate.net Studies have consistently shown that GUDCA treatment reduces the formation of foam cells. ahajournals.orgahajournals.orgnih.govresearchgate.netnih.govavantiresearch.com
Cell Death and Apoptosis: Various assays are used to evaluate the protective effects of GUDCA against cell death and apoptosis. These include measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium, which indicates loss of cell membrane integrity. oup.com Apoptosis, or programmed cell death, is assessed through several methods. The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. nih.gov Annexin V/PI (propidium iodide) staining allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells. nih.gov The activation of caspases, key enzymes in the apoptotic cascade, is also measured. For instance, GUDCA has been shown to reduce the activation of caspase-3 and caspase-9 in various cell models. medchemexpress.comnih.govglpbio.comchemfaces.comnih.gov
Cytokine Secretion: The anti-inflammatory properties of GUDCA are often investigated by measuring its effect on the secretion of cytokines. In models of inflammation, such as astrocytes stimulated with unconjugated bilirubin, GUDCA has been shown to reduce the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). nih.govoup.comoup.com It can also counteract the suppression of anti-inflammatory cytokines like interleukin-6 (IL-6) in certain contexts. nih.govoup.com
Oxidative Stress Markers: GUDCA's antioxidant effects are evaluated by measuring markers of oxidative stress. This can include the assessment of reactive oxygen species (ROS) production. chemfaces.com In models of neurodegeneration, GUDCA has been shown to inhibit the production of nitrites, which are indicative of nitric oxide production and nitrosative stress. nih.gov
Platelet Function: The impact of GUDCA on platelet function is assessed through a variety of in vitro assays. These include platelet activation, aggregation, spreading, and clot retraction. ahajournals.orgnih.govresearchgate.net Studies have demonstrated that GUDCA can suppress these key platelet functions, suggesting a potential role in preventing thrombosis. ahajournals.orgnih.govresearchgate.net For example, GUDCA has been shown to reduce the surface expression of P-selectin, a marker of platelet activation. ahajournals.org
In Vivo Animal Models
To complement in vitro findings, the effects of GUDCA are also studied in whole organisms using various animal models. These models allow for the investigation of the compound's systemic effects and its impact on complex disease processes.
Apolipoprotein E-deficient (ApoE-/-) Mice for Atherosclerosis Studies
ApoE-/- mice are a widely used and well-validated model for studying atherosclerosis. These mice lack the apolipoprotein E gene, which leads to high levels of cholesterol in the blood and the spontaneous development of atherosclerotic plaques, mimicking the human condition. ahajournals.orgahajournals.orgnih.govresearchgate.netresearchgate.net Studies using this model have shown that oral administration of GUDCA can significantly attenuate the development of atherosclerosis. ahajournals.orgahajournals.orgnih.govresearchgate.net This is evidenced by a reduction in the size of atherosclerotic plaques in the aorta and decreased lipid deposition within these plaques. ahajournals.orgahajournals.orgnih.govresearchgate.net Furthermore, GUDCA treatment has been associated with increased plaque stability, as indicated by a higher collagen content in the plaques. ahajournals.orgahajournals.orgnih.gov
Diet-induced Obesity (DIO) Mice for Metabolic Disorders
Diet-induced obesity (DIO) in mice is a common model for studying metabolic disorders. These mice are fed a high-fat diet, which leads to weight gain, insulin (B600854) resistance, and other metabolic abnormalities. Research has shown that plasma levels of GUDCA are negatively correlated with the propensity for thrombosis in DIO mice. ahajournals.orgnih.gov Long-term oral administration of GUDCA to these mice has been found to alleviate platelet hyperreactivity and reduce the heightened tendency for thrombosis. ahajournals.orgnih.gov
High-fat Diet (HFD)-fed Mice for Insulin Resistance and Hepatic Steatosis
Similar to the DIO model, mice fed a high-fat diet (HFD) are used to study insulin resistance and hepatic steatosis (fatty liver). nih.govnih.gov Studies have demonstrated that GUDCA administration can ameliorate HFD-induced insulin resistance and hepatic steatosis. nih.govnih.gov In the liver of these mice, GUDCA has been shown to alleviate endoplasmic reticulum (ER) stress and reduce apoptosis. nih.govnih.gov These findings suggest that GUDCA could be beneficial in the context of diet-induced metabolic disorders. nih.govnih.gov
Data Tables
Table 1: Summary of In Vitro Research Findings for this compound
| Cell Line | Model For | Key Findings with GUDCA Treatment | Citations |
| THP-1 Macrophages | Atherosclerosis | Inhibits foam cell formation; Reduces oxLDL uptake; Downregulates SR-A1 mRNA expression | ahajournals.orgahajournals.orgnih.govresearchgate.netnih.gov |
| HepG2 Cells | Liver Metabolism, Cancer | Suppresses proliferation; Induces G0/G1 cell cycle arrest; Protects against ER stress and apoptosis | nih.govnih.govnih.govebi.ac.uk |
| Rat Cortical Astrocytes | Neuroinflammation | Protects against UCB-induced cell death; Reduces secretion of pro-inflammatory cytokines (TNF-α, IL-1β) | nih.govoup.comoup.comoup.com |
| NSC-34/hSOD1(G93A) Cells | Amyotrophic Lateral Sclerosis (ALS) | Reduces SOD1 inclusions; Decreases caspase-9 activation; Inhibits apoptosis | ebi.ac.ukmedchemexpress.comnih.govglpbio.commdpi.comchemfaces.com |
| Human Brain Microvascular Endothelial Cells (HBMEC) | Blood-Brain Barrier | Protects against UCB-induced disruption and apoptosis | medchemexpress.comglpbio.comnih.govresearchgate.netavantiresearch.com |
Table 2: Summary of In Vivo Research Findings for this compound
| Animal Model | Disease Model | Key Findings with GUDCA Administration | Citations |
| Apolipoprotein E-deficient (ApoE-/-) Mice | Atherosclerosis | Attenuates plaque development; Reduces lipid deposition; Increases plaque stability | ahajournals.orgahajournals.orgnih.govresearchgate.netresearchgate.net |
| Diet-induced Obesity (DIO) Mice | Metabolic Disorders, Thrombosis | Alleviates platelet hyperreactivity; Reduces thrombotic tendency | ahajournals.orgnih.gov |
| High-fat Diet (HFD)-fed Mice | Insulin Resistance, Hepatic Steatosis | Ameliorates insulin resistance; Reduces hepatic steatosis; Alleviates hepatic ER stress and apoptosis | nih.govnih.gov |
db/db Mice for Type 2 Diabetes Mellitus
The db/db mouse is a widely utilized model for research into type 2 diabetes mellitus. Studies involving the administration of this compound (GUDCA) to these mice have yielded significant findings regarding glucose and lipid metabolism.
Subsequent to the continuous administration of GUDCA, a notable decrease in blood insulin levels and the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) was observed in db/db mice. nih.govfrontiersin.org In one study, GUDCA supplementation in db/db mice led to improved glucose tolerance. researchgate.net Specifically, after eight weeks of treatment, there were notable changes in key metabolic parameters. researchgate.net
Further research has shown that GUDCA positively regulates gut microbiota by altering bile acid metabolism. researchgate.net In mice, this led to higher levels of taurolithocholic acid (TLCA) and an increased abundance of Bacteroides vulgatus. researchgate.netresearchgate.net These changes resulted in the activation of the adipose G-protein-coupled bile acid receptor, GPBAR1 (TGR5), and upregulated expression of uncoupling protein UCP-1, which in turn elevated white adipose tissue thermogenesis. researchgate.netresearchgate.net
The following table summarizes the key findings from a study investigating the effects of GUDCA on db/db mice:
| Parameter | m/m Group | db/db + vehicle Group | db/db + GUDCA Group | p-value |
| Fasting Blood Glucose | Normal | Elevated | Reduced | < 0.05 |
| OGTT (AUC) | Normal | Elevated | Reduced | < 0.05 |
| ITT (AUC) | Normal | Elevated | Reduced | < 0.05 |
| HOMA-IR | Low | High | Reduced | < 0.05 |
| Serum TC | Normal | Elevated | No significant change | > 0.05 |
| Serum TG | Normal | Elevated | No significant change | > 0.05 |
| Serum Active GLP-1 | Normal | Reduced | Increased | < 0.05 |
| Data derived from a study on db/db mice treated with GUDCA for 8 weeks. researchgate.net |
Colitis Mouse Models
In experimental models of colitis induced by dextran (B179266) sodium sulfate (B86663) (DSS), GUDCA has demonstrated protective effects. Daily oral administration of GUDCA was found to lower the severity of colitis, as evidenced by reduced body weight loss, less shortening of the colon, and decreased expression of inflammatory cytokines. nih.govasm.org
While bile acid therapy, including with GUDCA, did not restore fecal bacterial richness and diversity to the levels of non-colitic mice, it did normalize the increased ratio of Firmicutes to Bacteroidetes that is associated with colitis. nih.govasm.org Notably, the administration of bile acids, including GUDCA, prevented the loss of Clostridium cluster XIVa and increased the abundance of Akkermansia muciniphila. nih.govresearchgate.netahajournals.org
The table below outlines the impact of GUDCA on key markers in a DSS-induced colitis mouse model:
| Clinical Parameter | Placebo Group | GUDCA Group | p-value |
| Body Weight Loss (%) | Higher | Lower | 0.021 |
| Colon Length | Shorter | Longer | < 0.05 |
| Colonic CXCL1 Levels | Elevated | Reduced | < 0.05 |
| Colonic G-CSF Levels | Elevated | Reduced | < 0.05 |
| Colonic IL-6 Levels | Elevated | Reduced | < 0.05 |
| Data based on studies of DSS-induced colitis in mice. asm.orgresearchgate.net |
Murine Thrombosis Models
Research using murine thrombosis models has revealed that GUDCA has a significant impact on arterial thrombotic events. ahajournals.orgresearcher.life Plasma levels of GUDCA were found to be significantly decreased in patients with arterial thrombotic events and were negatively correlated with the propensity for thrombosis in diet-induced obese mice. ahajournals.orgresearchgate.net
In vivo, the administration of GUDCA robustly alleviated thrombogenesis without adversely affecting hemostasis. ahajournals.orgresearcher.life Mechanistically, GUDCA was found to inhibit the activity of diacylglycerol kinase (DGK), which leads to a downregulation of the phosphatidic acid-mediated signaling pathway. ahajournals.orgresearcher.life The antithrombotic effects of GUDCA could be abolished by the supplementation of phosphatidic acid. ahajournals.orgresearcher.life Furthermore, long-term oral administration of GUDCA normalized the enhanced DGK activity, which in turn alleviated platelet hyperreactivity and the heightened thrombotic tendency in diet-induced obese mice. ahajournals.orgresearcher.life
Key findings on the antithrombotic effects of GUDCA are summarized below:
| Parameter | Vehicle Group | GUDCA Group | p-value |
| Platelet Activation | High | Attenuated | < 0.05 |
| Platelet Secretion | High | Attenuated | < 0.05 |
| Platelet Aggregation | High | Attenuated | < 0.05 |
| Platelet Spreading | High | Attenuated | < 0.05 |
| Platelet Retraction | High | Attenuated | < 0.05 |
| In vivo Thrombogenesis | High | Alleviated | < 0.05 |
| Based on findings from multiple in vivo murine thrombosis models. ahajournals.orgresearchgate.net |
Rat Models for Neuroprotection and Mitochondrial Studies
GUDCA has been identified as a potent neuroprotective agent in various neurodegenerative models. avantiresearch.comavantiresearch.com In primary cultured rat neurons, GUDCA has demonstrated potent antioxidant effects. avantiresearch.com It has been shown to prevent cell damage and death induced by unconjugated bilirubin (UCB). avantiresearch.com The mechanism for this protection involves the inhibition of UCB-induced cytochrome C oxidase, which helps to prevent metabolic alterations and cell demise. avantiresearch.com
In rat cortical astrocytes, GUDCA was able to prevent UCB-induced release of lactate dehydrogenase (LDH) and also reduce astroglial apoptosis. oup.com Furthermore, GUDCA was shown to prevent mitochondrial swelling and the release of cytochrome c elicited by 3-nitropropionic acid in rat neuronal RN33B cells. oup.com Studies on a genetically diverse rat model have also shown that plasma levels of GUDCA, among other bile acids, can be influenced by age and mitochondrial-haplotype, particularly in male rats. nih.govnih.gov
Omics Technologies
Metabolomic Analysis (Serum and Stool Samples)
Metabolomic analyses of serum and stool samples from a human metabolic disease cohort revealed that GUDCA levels were decreased in both types of samples from patients with hyperglycemia. portlandpress.comresearchgate.netnih.gov The decline in GUDCA levels was more striking than that of tauroursodeoxycholic acid (TUDCA). portlandpress.comnih.gov Analysis of the composition ratio of bile acids showed that the proportion of GUDCA in the total bile acid pool was decreased in both serum and stool of the hyperglycemic group. portlandpress.comnih.gov
In a study on primary biliary cholangitis (PBC), the composition of bile acids in serum and feces was significantly different between treatment-naive PBC patients and healthy controls. sci-hub.se This was associated with decreased conversions of conjugated to unconjugated bile acids and primary to secondary bile acids, indicating impaired microbial metabolism of bile acids. sci-hub.se
RNA-sequencing and Quantitative PCR for Gene Expression Analysis
RNA-sequencing and quantitative PCR have been instrumental in elucidating the mechanisms of action of GUDCA. In the livers of high-fat diet (HFD)-fed mice, GUDCA was found to alleviate endoplasmic reticulum (ER) stress without altering liver metabolism. portlandpress.comresearchgate.netnih.gov Transcriptomic analysis revealed that GUDCA treatment substantially altered the mRNA profile induced by a high-fat diet. portlandpress.comnih.gov Specifically, 116 genes were up-regulated and 73 were down-regulated in the livers of GUDCA-treated HFD-fed mice compared to the vehicle-treated group. portlandpress.comnih.gov
Gene Ontology (GO) enrichment analysis indicated that terms related to sterol, cholesterol, and steroid biosynthesis and metabolism, as well as the cytoplasm and endoplasmic reticulum, were significantly altered by GUDCA. portlandpress.comnih.gov Real-time quantitative PCR confirmed the differential expression of ER stress-related genes. portlandpress.comnih.gov
In platelets, real-time qPCR analysis showed that while diacylglycerol kinase (DGK) isozymes α, γ, δ, and ζ were abundantly detected, their expression levels were not altered by GUDCA treatment, suggesting that GUDCA's inhibitory effect is likely through direct interaction with the enzymes rather than by altering their gene expression. ahajournals.org
16S rDNA Sequencing for Gut Microbiota Profiling
16S ribosomal DNA (rDNA) sequencing is a key molecular technique used to identify and compare the composition of bacterial communities. In the context of this compound (GUDCA), this methodology has been employed to understand how GUDCA administration influences the complex ecosystem of the gut microbiota.
Studies have shown that GUDCA can modulate the gut microbiota composition, which is often linked to metabolic health improvements. ahajournals.orgnih.gov For instance, in mouse models of diet-induced metabolic disorders, GUDCA administration has been observed to alter the gut microbial landscape. ahajournals.orgnih.gov One key finding is the partial normalization of gut microbiota dysbiosis associated with a Western diet. ahajournals.orgnih.gov Specifically, GUDCA treatment has been linked to a modest, though not always statistically significant, decrease in the Firmicutes/Bacteroidetes ratio, a marker often elevated in metabolic disorders. ahajournals.org
Furthermore, GUDCA supplementation has been shown to significantly increase the abundance of beneficial bacterial genera. ahajournals.org In one study, GUDCA administration in mice led to a higher abundance of Bacteroides vulgatus. nih.gov In another study focusing on atherosclerosis, GUDCA treatment increased the levels of Alloprevotella and Parabacteroides, which belong to the beneficial Bacteroidetes phylum. ahajournals.org The changes in these bacterial genera were found to correlate with reduced atherosclerotic plaque area, suggesting a link between GUDCA's modulation of the gut microbiota and its protective effects on cardiovascular health. ahajournals.orgnih.gov
These studies typically involve extracting microbial DNA from fecal samples, amplifying the V4 hypervariable region of the 16S rRNA gene using specific primers like 515F and 806R, and then sequencing the amplicons to profile the bacterial taxa. ahajournals.orgahajournals.org The results demonstrate that GUDCA's therapeutic effects in metabolic diseases are, at least in part, mediated through its ability to reshape the gut microbiota. ahajournals.orgnih.gov
Lipidomic Analysis (Intraplatelet Lipid Components)
Lipidomic analysis is a specialized field of metabolomics that involves the comprehensive identification and quantification of all lipid molecules within a cell or tissue. This technique has been pivotal in uncovering the role of GUDCA in regulating intraplatelet lipid metabolism and its subsequent effects on platelet function and thrombosis. ahajournals.orgnih.gov
Recent research has explored the impact of GUDCA on platelet reactivity, linking it directly to the modulation of intraplatelet lipid components. ahajournals.orgahajournals.org In a key study, lipidomic analysis was performed on platelets from mice treated with GUDCA. nih.govahajournals.org The analysis revealed that GUDCA treatment leads to significant alterations in the intraplatelet lipid profile, particularly affecting the diacylglycerol (DAG) to phosphatidic acid (PA) ratio. ahajournals.org
The mechanism identified involves the inhibition of diacylglycerol kinase (DGK) activity by GUDCA. ahajournals.orgahajournals.org DGKs are enzymes that convert DAG to PA, a critical step in lipid signaling pathways that promote platelet activation. By inhibiting DGK, GUDCA effectively reduces the production of PA, thereby suppressing platelet activation, aggregation, and secretion. ahajournals.orgnih.gov This was confirmed by findings that GUDCA dose-dependently increased the DAG/PA ratio within platelets. ahajournals.org
Methodologically, these studies involve stimulating platelets and then collecting the platelet pellets for a detailed lipidomic assay using techniques like mass spectrometry. nih.govahajournals.org The results from principal component analysis (PCA) of the lipidomic data clearly show a distinct separation in the lipid composition of platelets from GUDCA-treated groups compared to controls, highlighting GUDCA's direct impact on intraplatelet lipid homeostasis. ahajournals.org These findings establish a novel antithrombotic mechanism for GUDCA, centered on its ability to modulate the lipid signaling network within platelets. ahajournals.orgahajournals.org
| Technique | Analyte/Process Measured | Key Finding with GUDCA Treatment | Reference |
|---|---|---|---|
| Lipidomic Analysis (Mass Spectrometry) | Intraplatelet Lipid Profile | Alters lipid composition, notably increasing the diacylglycerol (DAG) to phosphatidic acid (PA) ratio. | ahajournals.orgahajournals.org |
| Enzyme Activity Assay | Diacylglycerol Kinase (DGK) Activity | Inhibits DGK activity, reducing the conversion of DAG to PA. | ahajournals.orgnih.gov |
| Platelet Functional Assays | Platelet Activation, Aggregation, Secretion | Suppresses overall platelet reactivity and attenuates thrombotic tendency. | ahajournals.orgahajournals.org |
Biochemical and Immunological Techniques
Western Blotting for Protein Expression and Phosphorylation
Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample. In GUDCA research, it has been instrumental in elucidating the molecular pathways affected by the compound, particularly in the context of metabolic stress and inflammation.
Studies have utilized Western blotting to show that GUDCA can attenuate cellular stress by modulating key signaling proteins. nih.gov For example, in HepG2 liver cells exposed to palmitic acid (a saturated fatty acid that induces endoplasmic reticulum stress), GUDCA treatment was shown to reduce the phosphorylation of stress-related kinases like p38 MAPK and JNK. nih.govportlandpress.com This indicates that GUDCA interferes with stress-activated signaling cascades. nih.gov
Furthermore, Western blot analysis has been used to investigate GUDCA's role in apoptosis and cell proliferation. In response to palmitate-induced stress, GUDCA treatment decreased the expression of the pro-apoptotic protein Bax and the executioner protein cleaved-caspase-3, while increasing the anti-apoptotic protein Bcl2. nih.gov In other contexts, such as liver cancer cells, GUDCA has been shown to regulate the mTOR/S6K1 pathway, affecting the phosphorylation of key proteins like p-mTOR and p-S6K1, which are involved in cell growth. researchgate.net In studies on rheumatoid arthritis, GUDCA treatment was found to downregulate the expression of the inflammatory transcription factor p65 and transthyretin (TTR), while upregulating Insulin-like Growth Factor 1 (IGF1). d-nb.info
These analyses typically involve lysing cells or tissues, separating proteins by size via SDS-PAGE, transferring them to a membrane, and then probing with specific antibodies against the target proteins and their phosphorylated forms. nih.govd-nb.info
| Cell/Tissue Type | Condition | Protein Target | Effect of GUDCA | Reference |
|---|---|---|---|---|
| HepG2 Cells | Palmitate-induced ER Stress | p-p38, p-JNK | Decreased Phosphorylation | nih.govportlandpress.com |
| HepG2 Cells | Palmitate-induced Apoptosis | Bax, Cleaved-Caspase-3 | Decreased Expression | nih.gov |
| HepG2 Cells | Palmitate-induced Apoptosis | Bcl2 | Increased Expression | nih.gov |
| SW982 (Synovial) Cells | TNF-α induced Inflammation | p65, TTR | Decreased Expression | d-nb.info |
| SW982 (Synovial) Cells | TNF-α induced Inflammation | IGF1 | Increased Expression | d-nb.info |
| Rat Cortical Astrocytes | Unconjugated Bilirubin Exposure | TNF-α, IL-1β (pro-forms) | Increased Levels (due to inhibited processing) | oup.com |
| White Adipose Tissue (db/db mice) | Type 2 Diabetes | UCP1 | Increased Expression | tandfonline.com |
Immunohistochemistry
Immunohistochemistry (IHC) is a powerful staining technique that allows for the visualization of the presence and location of specific proteins within a tissue sample. This method has provided crucial spatial context for the effects of GUDCA in complex tissues, particularly in the study of atherosclerosis.
In apolipoprotein E-deficient mice, a model for atherosclerosis, IHC has been used to assess the composition of atherosclerotic plaques. ahajournals.org Following GUDCA treatment, IHC staining revealed a significant reduction in the amount of macrophages within the plaques. ahajournals.org Macrophages are key inflammatory cells that contribute to plaque development and instability. The antibody used for this purpose typically targets the F4/80 protein, a well-established marker for mouse macrophages. ahajournals.org The quantification of the stained area as a percentage of the total lesion area provides a robust measure of the reduction in local inflammation, demonstrating GUDCA's anti-inflammatory effect directly within the diseased tissue. ahajournals.orgnih.gov This histological evidence complements findings from other techniques by showing precisely where the molecular changes are occurring. ahajournals.org
Oil Red O Staining for Lipid Content
Oil Red O is a fat-soluble dye used to stain neutral lipids and triglycerides in cells and tissues, making it an excellent tool for visualizing and quantifying lipid accumulation (steatosis). This technique has been widely applied in GUDCA research to demonstrate its effects on lipid metabolism in various disease models, including hepatic steatosis and atherosclerosis. ahajournals.orgnih.gov
In studies of diet-induced metabolic disorders, mice fed a high-fat diet develop significant lipid accumulation in the liver. nih.gov Oil Red O staining of liver sections from these mice showed that treatment with GUDCA markedly reduced this hepatic lipid accumulation compared to vehicle-treated controls. nih.gov Similarly, in atherosclerosis research, Oil Red O staining was used on sections of the aorta. ahajournals.org The results showed that GUDCA treatment decreased the lipid area within atherosclerotic plaques, indicating a reduction in the lipid core of the lesion. ahajournals.orgresearchgate.net
The technique has also been used in in vitro models. For example, when THP-1 macrophages are incubated with oxidized LDL, they transform into foam cells by accumulating lipids. ahajournals.org Oil Red O staining demonstrated that pretreating these cells with GUDCA significantly decreased the intracellular lipid content, thereby inhibiting foam cell formation. ahajournals.orgresearchgate.net In these experiments, the stained lipid droplets appear as red dots, and the intensity can be quantified to measure the extent of lipid accumulation. ahajournals.orgnih.gov
Fluorescence Ratios for Calcium Homeostasis
Maintaining stable intracellular calcium (Ca²⁺) concentrations is crucial for cellular function, and disruptions in calcium homeostasis are linked to cellular stress and apoptosis. The use of fluorescent dyes and ratio imaging allows for the dynamic measurement of cytoplasmic calcium levels.
In the study of GUDCA, this technique has been employed to investigate its protective role against cellular stress. nih.gov Specifically, researchers used a dual-labeling approach with Fluo-3 and Fura-Red fluorescent dyes in HepG2 cells. nih.govportlandpress.com The ratio of Fluo-3 to Fura-Red fluorescence provides a reliable measure of cytoplasmic calcium concentration. portlandpress.com When these cells were treated with palmitic acid, it caused a significant efflux of calcium from the endoplasmic reticulum (ER), leading to a spike in cytoplasmic calcium and ER stress. nih.gov However, pretreating the cells with GUDCA was found to reduce this palmitate-stimulated calcium efflux, thereby stabilizing cytoplasmic calcium levels and protecting the cell from ER stress-induced apoptosis. nih.gov This demonstrates that one of GUDCA's cytoprotective mechanisms is its ability to help maintain calcium homeostasis under stressful conditions. nih.govportlandpress.com
Future Research Directions and Therapeutic Implications
Elucidation of Unclarified Molecular Mechanisms
While the therapeutic effects of GUDCA are becoming more apparent, the precise molecular pathways through which it operates are still under active investigation. Current research indicates that GUDCA's mechanisms are multifaceted, involving the regulation of bile acid metabolism, interaction with specific cellular receptors, and modulation of stress pathways. However, a complete picture of its molecular interactions is yet to be fully elucidated. nih.govnih.gov
One of the key observed mechanisms is the activation of the G-protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5, particularly in adipose tissue. This activation leads to the upregulation of uncoupling protein 1 (UCP-1), which in turn enhances thermogenesis in white adipose tissue, suggesting a role in energy expenditure. nih.govresearchgate.nettandfonline.com Furthermore, studies have shown that GUDCA can inhibit the farnesoid X receptor (FXR) axis in the intestine. nih.gov
| Observed Mechanism | Key Molecular Target/Pathway | Potential Outcome | Associated Condition |
| Adipose Tissue Thermogenesis | GPBAR1 (TGR5) activation, UCP-1 upregulation | Increased energy expenditure | Type 2 Diabetes, Obesity |
| Intestinal Regulation | Farnesoid X Receptor (FXR) inhibition | Reduced ceramide levels | Atherosclerosis |
| Cellular Stress Reduction | Alleviation of Endoplasmic Reticulum (ER) Stress | Decreased apoptosis, stabilized calcium homeostasis | Insulin (B600854) Resistance, Hepatic Steatosis |
| Anti-Atherosclerotic Action | Inhibition of foam cell formation | Reduced plaque progression | Atherosclerosis |
Identification of Novel Therapeutic Targets
The growing understanding of GUDCA's biological activities is uncovering novel therapeutic targets for a range of diseases. The compound itself is being considered as a potential therapeutic agent for conditions beyond its traditional use, including atherosclerotic cardiovascular diseases. ahajournals.org
Furthermore, the gut-liver axis is gaining recognition as a critical area for therapeutic intervention in non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. oup.com Strategies that target this axis to reduce liver fat accumulation and improve glucose regulation are of significant clinical interest. oup.com GUDCA's ability to influence both gut microbiota composition and hepatic cellular processes positions it as a key molecule in the exploration of these novel therapeutic avenues. The development of therapies targeting these GUDCA-influenced pathways could offer more precise and effective treatments for complex metabolic conditions.
Translational Research into Clinical Applications
The promising preclinical findings for GUDCA are driving translational research to explore its potential in clinical settings. There is a growing belief that oral supplementation with GUDCA could have significant value in the management of type 2 diabetes. nih.govresearchgate.net Its ability to improve glucose metabolism and insulin sensitivity in animal models provides a strong rationale for human trials. nih.govnih.gov Similarly, its demonstrated effects on cholesterol homeostasis and atherosclerosis progression in preclinical studies suggest GUDCA could become a therapeutic molecule for treating and preventing atherosclerotic cardiovascular disease. ahajournals.org
The therapeutic reach of GUDCA may also extend to neurology. Recent studies have pointed to the unexpected efficacy of certain bile acids in treating neurodegenerative diseases, opening up new possibilities for their use in conditions related to central nervous system (CNS) dysfunction. benthamscience.com However, despite these promising avenues, it is crucial to acknowledge the current limitations. The clinical evidence for GUDCA's safety and efficacy is still lacking, and further rigorous clinical trials are necessary before it can be widely adopted in practice. nih.gov The journey from laboratory findings to approved clinical application involves extensive investigation to confirm its benefits and understand its full pharmacological profile in humans. cmu.ac.th
Advanced Gut Microbiome Research
The gut microbiome plays a pivotal role in mediating the effects of GUDCA. Research has shown that GUDCA positively influences the gut microbiota, which in turn affects host metabolism. nih.govnih.gov This bidirectional relationship is a key area of advanced research.
Studies have demonstrated that GUDCA administration can alter the composition of the gut microbiota, leading to an increase in the abundance of beneficial bacteria such as Bacteroides vulgatus. nih.gov This shift is associated with changes in the bile acid pool, including an increase in levels of taurolithocholic acid (TLCA). nih.govresearchgate.net In the context of diet-induced metabolic disorders, GUDCA has been shown to partially normalize gut microbiota dysbiosis caused by a Western diet. ahajournals.org Specific changes in bacterial genera, including Alloprevotella, Parabacteroides, Turicibacter, and Alistipes, have been correlated with the amelioration of atherosclerosis, highlighting the intricate connection between GUDCA, gut bacteria, and cardiovascular health. ahajournals.org
| Bacterial Genus | Observed Change with GUDCA | Associated Health Improvement |
| Bacteroides | Increased abundance | Improved glucolipid metabolism |
| Alloprevotella | Modulated by GUDCA | Correlated with reduced atherosclerotic plaque |
| Parabacteroides | Modulated by GUDCA | Correlated with reduced atherosclerotic plaque |
| Turicibacter | Modulated by GUDCA | Correlated with reduced atherosclerotic plaque |
| Alistipes | Modulated by GUDCA | Correlated with reduced atherosclerotic plaque |
A frontier in microbiome research is the genetic manipulation of gut bacteria to produce specific metabolites that can benefit the host. While this field is not yet specific to GUDCA, it holds immense potential. nih.govx-mol.net Scientists are developing sophisticated genetic tools, such as CRISPR-Cas9 systems, to edit the genomes of non-model gut commensals. nih.govasm.org The goal is to engineer these microbes to either increase the production of beneficial endogenous compounds or to introduce pathways for producing novel therapeutic molecules.
This technology could theoretically be applied to enhance the gut's natural production of GUDCA or its precursors. By engineering specific strains of gut bacteria, it might be possible to create "living pharmacies" that continuously produce and deliver therapeutic metabolites directly within the host. asm.org However, significant challenges remain, particularly in the genetic manipulation of the diverse and often difficult-to-culture bacteria that constitute the human gut microbiome, especially Gram-positive species. researchgate.netoaes.cc Overcoming these technical hurdles is a key focus of current research, which aims to unlock the therapeutic potential of the microbiome through precision engineering. nih.gov
Targeting pathways that originate in the gut is a rapidly emerging therapeutic strategy. The co-metabolism of bile acids by the gut microbiota and the host is now seen as a new paradigm for intervention in metabolic diseases like type 2 diabetes. nih.gov By modulating the composition and activity of the gut microbiome, it is possible to influence the bile acid pool and, consequently, host signaling pathways that regulate glucose and lipid metabolism. nih.govoup.com
GUDCA is central to this approach. By influencing the gut microbiota, it can trigger a cascade of events, such as the activation of the TGR5 receptor by microbially-modified bile acids like LCA and TLCA. oup.com This, in turn, can stimulate the secretion of glucagon-like peptide-1 (GLP-1), a key hormone that enhances insulin secretion and improves glucose control. oup.com Therefore, modulating the bile acid-gut microbiota axis, either through direct supplementation with molecules like GUDCA or through interventions that alter the microbiome, represents a powerful potential treatment for a variety of metabolic diseases. nih.govresearchgate.net
Q & A
Q. What are the standard analytical methods for identifying and quantifying GUDCA in biological samples?
GUDCA is typically quantified using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). For precise quantification, isotopically labeled internal standards like GUDCA-d4 (deuterated at four positions) are employed to correct for matrix effects and ion suppression . Sample preparation often involves solid-phase extraction (SPE) or protein precipitation to isolate bile acids from plasma or fecal samples. Method validation should include specificity, linearity (e.g., 0.1–100 µM range), and recovery rates (>85%) . Predicted LC-MS/MS spectra (e.g., m/z 449.3141 in positive ion mode) and GC-MS fragmentation patterns are critical for structural confirmation .
Q. How do physicochemical properties of GUDCA influence its experimental handling?
GUDCA (C₂₆H₄₃NO₅, molecular weight 449.62 g/mol) is hygroscopic and requires storage at –20°C in airtight containers to prevent degradation. Solubility in aqueous buffers is limited; dimethyl sulfoxide (DMSO) or methanol is recommended for stock solutions. Stability studies under varying pH (e.g., intestinal vs. systemic conditions) are essential for in vitro assays simulating physiological environments .
Intermediate Research Questions
Q. What experimental models are suitable for studying GUDCA's role in bile acid metabolism?
- In vitro : Immortalized hepatocyte lines (e.g., HepG2) or primary hepatocytes are used to assess GUDCA’s modulation of farnesoid X receptor (FXR) activity and bile acid transporters like BSEP .
- In vivo : Germ-free mice or humanized microbiota models help dissect GUDCA’s microbial transformation (e.g., deconjugation by Bifidobacterium spp.) and enterohepatic recirculation . Dose-response studies should account for species-specific differences in bile acid pool composition.
Q. How can researchers address discrepancies in reported physiological effects of GUDCA?
Contradictory data (e.g., elevated GUDCA in Lyme disease patients vs. controls in some cohorts but not others ) may arise from:
- Sample heterogeneity : Variability in host microbiota composition, diet, or disease stage.
- Analytical bias : Cross-reactivity in ELISA kits vs. specificity of LC-MS.
- Study design : Longitudinal sampling and multivariate analysis (e.g., PERMANOVA for microbiota-bile acid correlations ) reduce confounding. Meta-analyses of public datasets (e.g., HMDB0000708 ) can validate findings.
Advanced Research Questions
Q. What advanced techniques enable tracing GUDCA's metabolic fate in dynamic systems?
- Stable isotope tracing : Use ¹³C- or ¹⁵N-labeled GUDCA (e.g., glycine-¹³C₂, ¹⁵N-GUDCA) to track turnover rates in vivo. Isotopomer distribution analysis via high-resolution MS reveals hepatic vs. microbial contributions to its metabolism .
- Single-cell metabolomics : Coupled with spatial transcriptomics, this approach maps GUDCA’s interaction with specific intestinal cell types (e.g., L-cells secreting glucagon-like peptide-1) .
Q. How can GUDCA’s therapeutic potential be evaluated in complex disease models?
- Mechanistic studies : In colitis models, compare GUDCA’s anti-inflammatory efficacy to ursodeoxycholic acid (UDCA) using endpoints like IL-6 suppression and tight junction protein expression .
- Multi-omics integration : Correlate fecal GUDCA levels with metagenomics (microbial bile salt hydrolase genes) and host transcriptomics (FXR-target genes) to identify patient subgroups likely to respond to GUDCA therapy .
Methodological Considerations
Q. What are critical controls for in vivo studies of GUDCA?
- Vehicle controls : Ensure solvents (e.g., DMSO) do not independently affect bile acid transporters.
- Microbiota depletion : Use antibiotics or gnotobiotic models to isolate host vs. microbial effects.
- Dose calibration : Human-equivalent doses (HED) should align with physiological concentrations (e.g., 0.5–5 µM in portal blood ).
Q. How to validate GUDCA’s receptor interactions in silico and in vitro?
- Molecular docking : Simulate GUDCA binding to FXR or TGR5 using software like AutoDock Vina. Compare binding energies to endogenous ligands (e.g., CDCA for FXR) .
- Luciferase reporter assays : Transfect HEK293 cells with FXR-responsive promoters to quantify transcriptional activation .
Data Analysis and Reporting
Q. What statistical approaches resolve conflicting metabolomics data on GUDCA?
- Pathway enrichment analysis : Tools like MetaboAnalyst 5.0 identify bile acid biosynthesis as a perturbed pathway (FDR <0.05) .
- Machine learning : Random forest models prioritize GUDCA as a biomarker when integrated with clinical metadata (e.g., inflammation scores) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
